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  • Product: 2-Isopropoxy-ethylamine oxalate
  • CAS: 1185300-29-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Isopropoxy-ethylamine Oxalate

Structural Architecture, Synthetic Pathways, and Pharmaceutical Utility Abstract This guide provides a comprehensive technical analysis of 2-Isopropoxy-ethylamine oxalate , a specialized ether-amine salt utilized as a st...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Pathways, and Pharmaceutical Utility

Abstract

This guide provides a comprehensive technical analysis of 2-Isopropoxy-ethylamine oxalate , a specialized ether-amine salt utilized as a structural motif in medicinal chemistry. While the free base (CAS 81731-43-3) serves as a versatile linker and pharmacophore fragment, its volatility and hygroscopicity necessitate conversion into a stable crystalline salt. The oxalate form is selected for its superior solid-state stability, defined stoichiometry, and purification advantages. This document outlines the molecular properties, high-fidelity synthetic protocols, and characterization standards required for its integration into drug discovery workflows.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a primary ethylamine core where the


-carbon is substituted with an isopropoxy group. The oxalate counter-ion stabilizes the amine via proton transfer, typically forming a 1:1 hydrogen oxalate or a 2:1 neutral oxalate depending on the crystallization stoichiometry.
PropertyDataNotes
IUPAC Name 2-(Propan-2-yloxy)ethan-1-amine oxalate
Molecular Formula

(1:1 salt)
Assumes Hydrogen Oxalate form
MW (Free Base) 103.16 g/mol Volatile liquid
MW (Oxalate Salt) 193.19 g/mol Crystalline solid
CAS (Free Base) 81731-43-3
pKa (Base) ~8.98 (Predicted)Typical for primary ethers/amines
LogP (Base) -0.1 to 0.2Amphiphilic character
The "Oxalate Advantage" in Drug Design

In early-stage drug development, the choice of counter-ion is critical. While hydrochloride salts are common, they are often hygroscopic. Oxalic acid is a dicarboxylic acid (


, 

) that offers distinct advantages for low-molecular-weight amines like 2-isopropoxy-ethylamine:
  • Crystallinity: Oxalates often form sharp, well-defined crystal lattices due to strong hydrogen bonding networks between the carboxylate oxygens and the ammonium protons.

  • Purification: The formation of the oxalate salt acts as a "chemical filter," rejecting non-basic impurities (e.g., unreacted alcohols) that do not crystallize with the acid.

  • Handling: It converts a volatile, fishy-smelling liquid into a stable, odorless solid, facilitating precise weighing for stoichiometry in subsequent reactions.

Part 2: Synthetic Architecture & Causality

To ensure high purity, we avoid direct alkylation of aminoethanol, which leads to poly-alkylation mixtures. Instead, we employ a Protection-Alkylation-Deprotection strategy. This ensures the amine remains primary.

Reaction Logic
  • Protection: The amine is masked with a Boc group to prevent N-alkylation.

  • O-Alkylation: The hydroxyl group is deprotonated and reacted with isopropyl halide.

  • Deprotection & Salt Formation: Acidic cleavage removes the Boc group. Using oxalic acid in this step directly yields the target salt.

Synthesis Workflow Diagram

Synthesis Start N-Boc-Ethanolamine Step1 O-Alkylation (NaH, 2-Bromopropane) Start->Step1 Inter1 Intermediate: N-Boc-2-isopropoxy-ethylamine Step1->Inter1 SN2 Reaction Step2 Deprotection (TFA or HCl) Inter1->Step2 FreeBase Free Base: 2-Isopropoxy-ethylamine Step2->FreeBase -Boc Step3 Salt Formation (Oxalic Acid, Et2O) FreeBase->Step3 Final Target: 2-Isopropoxy-ethylamine Oxalate Step3->Final Crystallization

Figure 1: High-fidelity synthetic pathway minimizing side reactions. The protection strategy ensures exclusive O-alkylation.

Part 3: Structural Characterization Protocols

Validation of the structure requires distinguishing the ether linkage and the salt stoichiometry.

NMR Fingerprinting ( NMR in or )
  • Isopropyl Group: Look for a distinct septet at

    
     ppm (1H) and a doublet  at 
    
    
    
    ppm (6H). This confirms the isopropoxy tail.
  • Ether Linkage (

    
    ):  A triplet  at 
    
    
    
    ppm (2H).
  • Amine Neighbor (

    
    ):  A triplet  at 
    
    
    
    ppm (2H).
  • Oxalate: In

    
    , the oxalate carbons appear in 
    
    
    
    NMR (
    
    
    ppm), but it has no protons. In
    
    
    , a broad singlet for the acidic protons may be visible if not exchanged.
Elemental Analysis (Combustion)

For the 1:1 salt (


):
  • Carbon: ~43.5%

  • Hydrogen: ~7.8%

  • Nitrogen: ~7.2%[1]

  • Note: Significant deviation suggests the formation of the 2:1 neutral salt or retained solvent.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Isopropoxy-ethylamine Oxalate from the Free Base. Scale: 10 mmol basis.

Materials
  • 2-Isopropoxy-ethylamine (Free base, >95% purity).

  • Oxalic Acid (Anhydrous, >99%).

  • Diethyl Ether (Anhydrous) or Ethyl Acetate.

  • Ethanol (Absolute).

Step-by-Step Methodology
  • Preparation of Base Solution:

    • Dissolve 1.03 g (10 mmol) of 2-Isopropoxy-ethylamine in 10 mL of anhydrous diethyl ether.

    • Checkpoint: Ensure the solution is clear. Turbidity implies water contamination.

  • Preparation of Acid Solution:

    • Dissolve 0.90 g (10 mmol) of anhydrous oxalic acid in 5 mL of warm ethanol (~40°C).

    • Scientific Logic:[1][2][3][4][5] Oxalic acid is poorly soluble in ether. Ethanol acts as a bridging solvent.

  • Precipitation (The Critical Step):

    • Add the acid solution dropwise to the stirring base solution.

    • Observation: A white precipitate should form immediately (exothermic reaction).

    • Continue stirring for 30 minutes to ensure thermodynamic equilibration of the crystal lattice.

  • Isolation:

    • Filter the solid under vacuum.

    • Wash the cake 3x with cold diethyl ether to remove unreacted free base or impurities.

  • Recrystallization (Purification):

    • Dissolve the crude solid in a minimum amount of boiling ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Validation: Sharp melting point (expected range: 120–140°C, dependent on specific polymorph) confirms purity.

Part 5: Applications in Drug Discovery[7][8]

This molecule serves as a strategic bioisostere and linker.

Linker Chemistry

The isopropoxy-ethyl motif acts as a flexible tether. The isopropyl group provides steric bulk that can fill hydrophobic pockets in enzymes (e.g., kinases), while the ether oxygen improves water solubility compared to a pure alkyl chain without acting as a hydrogen bond donor (unlike an alcohol).

Pharmacophore Diagram

Pharmacophore Amine Primary Amine (Attachment Point) Linker Ethyl Bridge (Spacer) Amine->Linker Covalent Bond Ether Ether Oxygen (H-Bond Acceptor) Linker->Ether Tail Isopropyl Group (Lipophilic/Steric Bulk) Ether->Tail

Figure 2: Pharmacophore analysis. The molecule bridges polar attachment points with lipophilic pockets.

References

  • PubChem Database. "2-(Propan-2-yloxy)ethan-1-amine (Compound)." National Library of Medicine.[1] Accessed October 2025. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (Authoritative source for oxalate salt selection criteria).

  • European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." [Link]

  • ChemBK. "2-Isopropoxy-Ethylamine Properties and Suppliers." [Link][1][6]

  • Suresh, K., et al. (2014). "Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide." CrystEngComm. (Case study on oxalate salt advantages). [Link]

Sources

Exploratory

2-Isopropoxy-ethylamine oxalate synthesis pathway

Technical Whitepaper: Scalable Synthesis of 2-Isopropoxyethylamine Oxalate Executive Summary 2-Isopropoxyethylamine (CAS: 42185-03-5) is a critical ether-amine linker used in medicinal chemistry, particularly in the desi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 2-Isopropoxyethylamine Oxalate

Executive Summary

2-Isopropoxyethylamine (CAS: 42185-03-5) is a critical ether-amine linker used in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and surface modification agents. While the free base is a volatile and corrosive liquid, the oxalate salt form offers superior stability, non-hygroscopicity, and ease of handling for solid-phase synthesis.

This technical guide details a high-fidelity synthesis pathway designed for research and early-stage development. Unlike industrial routes that rely on the non-selective alkylation of ammonia, this protocol utilizes a modified Gabriel Synthesis via a Mesylate Intermediate . This approach guarantees primary amine selectivity, eliminating secondary/tertiary amine impurities that plague direct alkylation methods.

Part 1: Retrosynthetic Analysis & Strategy

To ensure high purity (>98%) suitable for pharmaceutical applications, we reject the direct reaction of 2-chloroethyl isopropyl ether with ammonia due to the formation of bis- and tris-alkylated byproducts. Instead, we employ a stepwise "Activation-Protection-Deprotection" strategy.

The Logic of the Pathway:

  • Precursor Selection: We begin with 2-Isopropoxyethanol .[1][2][3] It is commercially available and stable.

  • Activation: The hydroxyl group is a poor leaving group. We convert it to a Mesylate (OMs), which is a superior leaving group to halides for this specific aliphatic chain, reducing elimination side-reactions.

  • Nitrogen Installation (Gabriel): Potassium phthalimide is used as a masked ammonia equivalent. Its bulk prevents over-alkylation, ensuring 100% primary amine formation.

  • Salt Formation: Oxalic acid is selected over HCl because ether-amine hydrochlorides often form hygroscopic oils. The oxalate salt crystallizes readily in alcoholic solvents.

Pathway Visualization

SynthesisPathway Start 2-Isopropoxyethanol (Starting Material) Step1 Activation: Mesylation Start->Step1 MsCl, TEA DCM, 0°C Inter1 2-Isopropoxyethyl Mesylate Step1->Inter1 Step2 Substitution: Gabriel Synthesis Inter1->Step2 K-Phthalimide DMF, 80°C Inter2 N-(2-Isopropoxyethyl) phthalimide Step2->Inter2 Step3 Deprotection: Hydrazinolysis Inter2->Step3 NH2NH2·H2O EtOH, Reflux ProductFree 2-Isopropoxyethylamine (Free Base) Step3->ProductFree Step4 Salt Formation: Crystallization ProductFree->Step4 Oxalic Acid IPA/Et2O Final 2-Isopropoxyethylamine Oxalate Step4->Final

Figure 1: Stepwise chemical transformation from alcohol precursor to stable oxalate salt.

Part 2: Detailed Synthesis Protocol

Phase 1: Activation (Mesylation)

Objective: Convert the hydroxyl group into a reactive sulfonate ester.

Reagents:

  • 2-Isopropoxyethanol (1.0 eq)[3]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent, 10 mL/g)

Procedure:

  • Charge a round-bottom flask with 2-isopropoxyethanol and DCM under nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA followed by the dropwise addition of MsCl over 30 minutes. Exothermic reaction—control temp < 5°C.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Wash with 1M HCl (to remove TEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

  • Result: Pale yellow oil (Yield: ~90-95%). Use directly in Phase 2 without distillation to avoid thermal decomposition.

Phase 2: Nucleophilic Substitution (Gabriel)

Objective: Install the nitrogen atom without over-alkylation.[4]

Reagents:

  • Crude Mesylate (from Phase 1)

  • Potassium Phthalimide (1.1 eq)

  • DMF (Dimethylformamide) (5 mL/g)

Procedure:

  • Suspend Potassium Phthalimide in DMF.

  • Add the crude mesylate solution dropwise.

  • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice water (5x volume). The phthalimide intermediate will precipitate as a white/off-white solid.

  • Filter, wash with water, and dry. Recrystallize from Ethanol if purity <95%.

Phase 3: Deprotection & Salt Formation

Objective: Liberate the amine and immediately trap it as the oxalate salt.

Reagents:

  • Phthalimide Intermediate[4][5]

  • Hydrazine Hydrate (3.0 eq)

  • Ethanol (Reaction solvent)[6]

  • Oxalic Acid Anhydrous (1.0 eq relative to theoretical amine)[7]

  • Isopropanol (IPA) & Diethyl Ether (Crystallization solvents)

Procedure:

  • Dissolve the phthalimide intermediate in Ethanol.

  • Add Hydrazine Hydrate and reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Cool to RT and filter off the byproduct.

  • Isolation: Concentrate the filtrate carefully (do not evaporate to dryness as the amine is volatile). Redissolve the residue in a minimum amount of dry IPA.

  • Salt Formation:

    • Prepare a separate solution of Oxalic Acid (1.0 eq) in warm IPA.

    • Add the amine solution to the oxalic acid solution with vigorous stirring.

    • A white precipitate should form immediately.

    • If oiling occurs, add Diethyl Ether dropwise until turbidity persists, then cool to 4°C overnight.

  • Filter the crystals, wash with cold Ether, and dry under vacuum.

Part 3: Data Summary & Characterization

Physical Properties Table

PropertyValueNote
Formula

1:1 Stoichiometry
MW 193.19 g/mol Salt weight
Appearance White Crystalline SolidNon-hygroscopic
Solubility Water, MethanolInsoluble in Et2O, Hexane
Melting Point 125–130°CSharp melting point indicates purity

Analytical Checkpoints (Self-Validation)

  • 1H NMR (D2O): Look for the isopropyl septet at

    
     3.6 ppm and the doublet at 
    
    
    
    1.1 ppm. The ethyl backbone will appear as two triplets around
    
    
    3.1 (CH2-N) and
    
    
    3.6 (CH2-O).
  • IR Spectroscopy:

    • Broad band ~3000 cm⁻¹ (NH3+ stretch).

    • Strong peak ~1700 cm⁻¹ (C=O stretch of oxalate).

    • Peak ~1100 cm⁻¹ (C-O-C ether stretch).

Part 4: Safety & Handling

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. All deprotection steps must be performed in a fume hood. Destroy excess hydrazine with bleach before disposal.

  • Mesyl Chloride: Lachrymator and corrosive. Handle with extreme care.

  • Oxalate Salts: Oxalic acid is a nephrotoxin. Avoid dust inhalation of the final salt.

References

  • Organic Chemistry Portal. Gabriel Synthesis: Mechanism and Protocols. (Authoritative source for the phthalimide substitution mechanism). [Link]

  • ScienceMadness & ResearchGate. Crystallization of Amine Oxalate Salts. (General procedures for stabilizing volatile amines as oxalates). [Link]

Sources

Foundational

Part I: Technical Profile of 2-Isopropoxy-ethylamine (Free Base)

An In-Depth Technical Guide to 2-Isopropoxy-ethylamine and its Oxalate Salt Senior Application Scientist Note: This technical guide addresses the topic "2-Isopropoxy-ethylamine oxalate CAS 1185300-29-1". Initial database...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Isopropoxy-ethylamine and its Oxalate Salt

Senior Application Scientist Note: This technical guide addresses the topic "2-Isopropoxy-ethylamine oxalate CAS 1185300-29-1". Initial database analysis indicates a discrepancy: the CAS number 1185300-29-1 is not associated with 2-Isopropoxy-ethylamine oxalate in major chemical registries. The recognized CAS number for the free base, 2-Isopropoxy-ethylamine, is 81731-43-3.[1][2]

This guide has been structured to provide maximum value to researchers by addressing this ambiguity. Part I provides a comprehensive technical profile of the known free base, 2-Isopropoxy-ethylamine. Part II serves as a predictive and methodological guide for the synthesis and characterization of its oxalate salt, a common strategy in drug development for improving the physicochemical properties of amine-containing molecules.

2-Isopropoxy-ethylamine, also known as 2-aminoethyl isopropyl ether, is a primary amine and ether bifunctional molecule.[1][3] Its structure lends it to applications as a building block in organic synthesis, particularly for constructing larger molecules in pharmaceutical and chemical research.[3]

Chemical Identity and Properties

The fundamental identifiers and physical properties of the free base are summarized below.

Table 1: Chemical Identifiers for 2-Isopropoxy-ethylamine

Identifier Value Source(s)
Chemical Name 2-Isopropoxy-ethylamine [1][4]
Synonyms 2-Aminoethyl isopropyl ether, 2-(Propan-2-yloxy)ethan-1-amine [3][5]
CAS Number 81731-43-3 [1]
Molecular Formula C₅H₁₃NO [2][4]
Molecular Weight 103.16 g/mol [2][4]

| InChI Key | USECIYVEPXUVHT-UHFFFAOYSA-N |[1][4] |

Table 2: Physicochemical Properties of 2-Isopropoxy-ethylamine

Property Value Source(s)
Appearance Colorless to almost colorless clear liquid [3]
Boiling Point 120 °C [3]
Density 0.84 g/cm³ [3]
Flash Point 26.9 °C [3]
pKa 8.98 ± 0.10 (Predicted) [3]

| Storage | 2-8 °C, away from ignition sources |[3][6] |

Synthesis Pathway

A common preparative method involves the Williamson ether synthesis, reacting an amino alcohol with an alkyl halide.

Protocol 1: Synthesis of 2-Isopropoxy-ethylamine

  • Causality: This protocol is based on the nucleophilic substitution reaction where the alkoxide, generated from 2-aminoethanol, attacks isopropyl bromide.

  • Reaction: 2-aminoethanol + Isopropyl bromide → 2-Isopropoxy-ethylamine[3]

  • Step 1: Deprotonation. In a suitable reaction vessel, dissolve 2-aminoethanol in a polar aprotic solvent like THF. Add a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium alkoxide. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress.

  • Step 2: Alkylation. Add isopropyl bromide dropwise to the reaction mixture, maintaining a low temperature. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Step 3: Work-up and Purification. Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by fractional distillation to yield the final 2-Isopropoxy-ethylamine.

Spectroscopic Data
  • ¹H NMR: Spectroscopic data is available for the free base, which is crucial for confirming its structure.[7] The expected proton NMR signals would correspond to the isopropyl methyl groups (doublet), the isopropyl methine (septet), and the two methylene groups of the ethyl chain (triplets), along with a broad singlet for the amine protons.

Safety and Handling

2-Isopropoxy-ethylamine is a flammable and corrosive liquid that requires careful handling in a well-ventilated fume hood.[6][8]

Table 3: GHS Hazard Information for 2-Isopropoxy-ethylamine

Hazard GHS Classification Precautionary Statements Source(s)
Flammability Flammable Liquid and Vapour (H226) Keep away from heat, sparks, open flames. Ground/bond container. Use explosion-proof equipment. (P210, P240, P241) [6]
Corrosion Causes severe skin burns and eye damage (H314) Do not breathe dust/fume/gas/mist/vapours/spray. Wear protective gloves/clothing/eye protection/face protection. (P260, P280) [6]
Toxicity Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331) Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. (P264, P271)

| Irritation | May cause respiratory irritation (H335) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. (P304+P340) | |

Part II: A Researcher's Guide to 2-Isopropoxy-ethylamine Oxalate

While a dedicated CAS number for 2-Isopropoxy-ethylamine oxalate is not readily found, the formation of an oxalate salt is a standard and logical step in drug development and chemical handling.

Rationale for Oxalate Salt Formation

Primary amines are often oily, volatile, and susceptible to degradation (e.g., via oxidation or reaction with atmospheric CO₂). Converting the basic amine to a salt with a dicarboxylic acid like oxalic acid serves several key purposes:

  • Increased Stability: Salts are generally more stable and less volatile than their corresponding free bases.

  • Improved Handling: The conversion often yields a crystalline solid, which is easier to weigh, handle, and purify via recrystallization compared to a liquid.[9]

  • Enhanced Solubility: Salt formation can modulate the solubility profile of the molecule, which is a critical parameter in pharmaceutical formulation.

The chemical structure of the target salt is depicted below.

Caption: Structure of 2-Isopropoxy-ethylammonium oxalate.

Proposed Synthesis Workflow

The synthesis relies on a straightforward acid-base reaction. The workflow is designed to ensure complete salt formation and high purity of the final product.

G A Dissolve 2-Isopropoxy-ethylamine in Isopropanol (IPA) C Add Oxalic Acid Solution Dropwise to Amine Solution at RT A->C Step 1 B Prepare Equimolar Solution of Oxalic Acid in IPA B->C Step 2 D Induce Precipitation (Cooling or add anti-solvent e.g., Diethyl Ether) C->D Step 3 E Isolate Solid via Vacuum Filtration D->E Step 4 F Wash Precipitate with Cold Ether E->F Step 5 G Dry Product Under Vacuum F->G Step 6 H Characterize Final Product (NMR, MS, IR, EA, MP) G->H Validation

Caption: Workflow for the synthesis of 2-Isopropoxy-ethylamine oxalate.

Protocol 2: Synthesis of 2-Isopropoxy-ethylamine Oxalate

  • Self-Validation: This protocol incorporates steps for purification (washing, drying) and concludes with a full characterization plan to validate the identity and purity of the final product.

  • Step 1: Reagent Preparation. In a clean, dry flask, dissolve one molar equivalent of 2-Isopropoxy-ethylamine (CAS 81731-43-3) in anhydrous isopropanol (IPA). In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in a minimal amount of warm IPA.[9]

    • Expertise Note: Using equimolar amounts is crucial. An excess of amine would remain as the free base, while an excess of oxalic acid would co-precipitate, complicating purification. Anhydrous solvents prevent the formation of hydrates.

  • Step 2: Salt Formation. Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature. The reaction is typically exothermic. Formation of a white precipitate may occur immediately.[10]

  • Step 3: Complete Precipitation. After the addition is complete, continue stirring for 30-60 minutes at room temperature. If precipitation is not complete, cool the flask in an ice bath or add a non-polar "anti-solvent" like diethyl ether until the product fully precipitates.[9]

  • Step 4: Isolation and Purification. Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting materials or solvent.

    • Expertise Note: Washing with a cold, non-polar solvent minimizes loss of the desired salt, which will have low solubility in ether, while effectively removing more soluble impurities.

  • Step 5: Drying. Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvents without causing decomposition.

Proposed Analytical Characterization Workflow

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized salt.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity & Composition NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI+) IR FT-IR Spectroscopy EA Elemental Analysis (CHN) MP Melting Point Product Synthesized Oxalate Salt Product->NMR Product->MS Product->IR Product->EA Product->MP

Caption: Analytical workflow for validating 2-Isopropoxy-ethylamine oxalate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Expected Results (¹H NMR): Compared to the free base, the proton signals adjacent to the nitrogen will shift downfield due to the deshielding effect of the newly formed ammonium cation (-NH₃⁺). A new, broad signal corresponding to the ammonium protons may be visible. The integration of the amine-related protons to the isopropyl protons should confirm the 1:1 stoichiometry of the salt.

  • Expected Results (¹³C NMR): The carbon atoms closest to the nitrogen will also experience a downfield shift. A new signal for the oxalate carbonyl carbon should appear around 160-170 ppm.

2. Mass Spectrometry (MS)

  • Methodology: Use Electrospray Ionization (ESI) in positive mode. Dissolve the sample in a mobile phase like methanol or acetonitrile with a small amount of formic acid.

  • Expected Results: The mass spectrum will not show the intact salt. Instead, it will show the mass of the protonated free base (the cation). The expected m/z value would be 104.107, corresponding to the [M+H]⁺ ion of 2-Isopropoxy-ethylamine (C₅H₁₄NO⁺). This confirms the mass of the amine component.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Methodology: Analyze the solid sample using an ATR-FTIR spectrometer.

  • Expected Results:

    • The characteristic sharp N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will be replaced by a very broad and strong absorption band from 2500-3200 cm⁻¹, which is characteristic of the N-H stretch in an ammonium salt (-NH₃⁺).[11]

    • Strong C=O stretching vibrations from the oxalate carboxylate group will appear around 1600-1700 cm⁻¹.

    • The C-O-C ether stretch will remain around 1100 cm⁻¹.

4. Elemental Analysis (EA)

  • Methodology: Submit a pure, dry sample for C, H, N elemental analysis.

  • Self-Validation: This technique provides the empirical formula of the compound, offering definitive proof of the 1:1 salt composition. The experimental percentages should match the theoretical values calculated for the formula C₇H₁₅NO₅.

Table 4: Theoretical Elemental Composition of 2-Isopropoxy-ethylamine Oxalate (C₇H₁₅NO₅)

Element Mass ( g/mol ) Theoretical %
Carbon (C) 84.077 43.51%
Hydrogen (H) 15.12 7.83%
Nitrogen (N) 14.007 7.25%
Oxygen (O) 79.996 41.41%

| Total (MW) | 193.19 | 100% |

Conclusion

This guide provides a robust technical foundation for researchers working with 2-Isopropoxy-ethylamine and its oxalate salt. By clarifying the existing information on the free base (CAS 81731-43-3) and providing a predictive yet experimentally grounded framework for the synthesis and validation of its oxalate salt, this document equips drug development professionals with the necessary knowledge for practical application. The provided protocols and analytical workflows are designed to be self-validating, ensuring high scientific integrity in the preparation and characterization of this important chemical intermediate.

References

Sources

Exploratory

Technical Monograph: Reactivity &amp; Application of 2-Isopropoxy-ethylamine Oxalate

[1] Executive Summary 2-Isopropoxy-ethylamine oxalate (CAS [Free Base]: 81731-43-3) represents a specialized "masked" nucleophile used primarily as a linker motif in medicinal chemistry (PROTACs, Antibody-Drug Conjugates...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Isopropoxy-ethylamine oxalate (CAS [Free Base]: 81731-43-3) represents a specialized "masked" nucleophile used primarily as a linker motif in medicinal chemistry (PROTACs, Antibody-Drug Conjugates) and fragment-based drug discovery.[1]

Functionally, it serves as a short-chain ether spacer .[1] Unlike standard alkyl amines, the ether oxygen introduces a dipole and hydrogen-bond acceptor capability, improving aqueous solubility. Unlike pure PEG chains, the terminal isopropyl group adds specific steric bulk and lipophilicity, allowing for precise modulation of the LogD profile in lead compounds.

This guide details the handling, activation (desalting), and synthetic utility of this building block, specifically addressing the challenges posed by its oxalate salt form.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a primary amine connected to an isopropyl ether via an ethyl chain.[1] The oxalate salt form is critical for handling because the free base is a volatile liquid with a low flash point.

Table 1: Physicochemical Properties (Predicted & Experimental)
PropertyValueStructural Implication
Formula (Free Base)

Core linker unit.[1]
MW (Free Base) 103.16 g/mol Low molecular weight fragment.[1]
MW (Oxalate Salt) ~193.18 g/mol Note:[1] Assumes 1:1 stoichiometry (Hydrogen Oxalate). Always verify CoA.
Boiling Point (Base) ~120°CVolatile. Significant loss if evaporated under high vacuum.[1]
pKa (Amine) ~8.98Moderately basic; protonated at physiological pH.[1]
LogP (Free Base) ~ -0.1Amphiphilic; balances solubility better than pure alkyl chains.[1]
Storage Solid (Salt)Hygroscopic.[1] Store under inert gas (Argon/Nitrogen).
Structural Advantages in Drug Design[1]
  • Metabolic Stability: The isopropyl group provides steric hindrance adjacent to the ether oxygen, potentially reducing the rate of O-dealkylation by cytochrome P450 enzymes compared to simple methoxy-ethyl amines.[1]

  • Conformational Bias: The gauche effect inherent in the

    
     fragment can pre-organize the linker, reducing the entropic penalty upon binding to a protein target.
    

The Desalting Protocol (The Gateway Step)[1]

CRITICAL WARNING: The oxalate salt renders the amine non-nucleophilic. You cannot use this directly in mild electrophilic substitutions without releasing the free base.[1] Furthermore, because the free base is volatile, standard rotovap protocols can lead to 100% yield loss.

Protocol: Biphasic Liberation (Recommended)[1]

This method ensures complete removal of oxalic acid, which can otherwise chelate metal catalysts or interfere with coupling agents like EDC.

Reagents:

  • 2-Isopropoxy-ethylamine Oxalate[1]

  • Dichloromethane (DCM) or 2-MeTHF[1]

  • 4M NaOH (aq) or Saturated

    
    [1]
    
  • Brine[1]

Step-by-Step Workflow:

  • Suspension: Suspend the oxalate salt in DCM (10 mL per gram). It will likely not dissolve completely.[1]

  • Basification: Cool to 0°C. Slowly add 4M NaOH (2.5 equivalents) with vigorous stirring.

    • Observation: The solid will dissolve as the salt breaks; the organic layer may become slightly cloudy.

  • Extraction: Stir for 15 minutes. Separate the layers. Extract the aqueous layer 2x with DCM.[1]

    • Check: The aqueous layer pH must be >12.[1]

  • Drying: Dry combined organics over

    
     (Sodium Sulfate).
    
    • Avoid

      
       if possible as amines can sometimes bind to it weakly, though usually acceptable for simple amines.
      
  • Concentration (The Danger Zone):

    • Do NOT use high vacuum (< 50 mbar).[1]

    • Do NOT heat the water bath > 30°C.

    • Concentrate carefully to a defined volume (e.g., ~5 mL) and use immediately in the next step. Do not try to isolate the dry oil unless necessary.

Visualization: Desalting Logic

Desalting_Workflow Salt Oxalate Salt (Solid, Stable) Base Basification (NaOH / K2CO3) Salt->Base Suspend Biphasic Biphasic Mix (DCM / Water) Base->Biphasic Stir 15 min Separation Phase Separation Biphasic->Separation Waste Aqueous Waste (Oxalate Salts) Separation->Waste Aq Layer FreeAmine Free Amine in DCM (Nucleophilic, Volatile!) Separation->FreeAmine Org Layer (Controlled Evap)

Figure 1: Critical desalting workflow to generate the reactive nucleophile without yield loss due to volatility.

Nucleophilic Reactivity Core

Once desalted, 2-Isopropoxy-ethylamine acts as a primary amine nucleophile.[1] Its reactivity is governed by the steric bulk of the isopropyl group (remote) and the inductive effect of the ether oxygen.

A. Amide Coupling (Linker Synthesis)

This is the most common application, attaching the linker to a carboxylic acid core (e.g., a Cereblon ligand for PROTACs).

  • Reagents: HATU or T3P (Propylphosphonic anhydride); DIPEA.[1]

  • Solvent: DMF or EtOAc.[1]

  • Mechanism: The primary amine attacks the activated ester.

  • Note: The ether oxygen at the

    
    -position decreases the nucleophilicity slightly compared to a propyl amine due to the electron-withdrawing inductive effect (-I) of the oxygen.[1] Reaction times may need to be slightly longer (2-4 hours).
    
B. Reductive Amination

Used to attach the linker to aldehyde-bearing scaffolds.[1]

  • Reagents: STAB (

    
    ) or 
    
    
    
    .[1]
  • Conditions: Mildly acidic (AcOH) in DCE/MeOH.

  • Outcome: Forms a secondary amine, retaining the basic nitrogen center which can be crucial for solubility.

C. Sulfonylation

Reaction with sulfonyl chlorides to form stable sulfonamides.[1]

  • Reagents:

    
    , Pyridine or TEA, DCM.[1]
    
  • Utility: Sulfonamides are metabolically stable and often used to cap the linker if no further attachment is required.[1]

Visualization: Reaction Landscape

Reactivity_Landscape cluster_amide Amide Coupling cluster_redam Reductive Amination cluster_sn2 Alkylation (Sn2) Amine 2-Isopropoxy-ethylamine (Free Base) Acid R-COOH + HATU Amine->Acid Nucleophilic Attack Aldehyde R-CHO + STAB Amine->Aldehyde Imine Formation -> Reduction Halide R-CH2-Br Amine->Halide Substitution AmideProduct Amide Linker (Stable) Acid->AmideProduct SecAmine Secondary Amine (Basic Center) Aldehyde->SecAmine AlkylProduct Tertiary Amine Halide->AlkylProduct

Figure 2: Primary reaction pathways for the free amine in medicinal chemistry workflows.[1]

Safety & Handling Protocols

Oxalate Toxicity

Oxalates can cause systemic toxicity (hypocalcemia) and renal damage if ingested or absorbed in large quantities.[1]

  • PPE: Nitrile gloves, lab coat, safety glasses.

  • Waste: Aqueous waste from the desalting step contains oxalate salts and must be disposed of in the appropriate hazardous waste stream (do not pour down the drain).

Volatility Management

As emphasized, the free base is volatile.

  • Workstation: All desalting and concentration must occur inside a fume hood.[1]

  • Fire Hazard: The free base likely has a flash point < 60°C (estimated based on MW and structure).[1] Keep away from heat sources and static discharge.[1]

References

  • PubChem. (2025).[1] 2-(Propan-2-yloxy)ethan-1-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (1936).[1] General Procedures for Handling Amine Oxalates. Org. Synth. 1936, 16,[2] 33. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Publications.[1] Retrieved from [Link][1]

Sources

Foundational

The Bifunctional Linker: A Technical Guide to 2-Isopropoxyethylamine

Executive Summary 2-Isopropoxyethylamine (CAS: 81731-43-3), also known as 2-aminoethyl isopropyl ether, is a specialized bifunctional intermediate that has emerged as a critical building block in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropoxyethylamine (CAS: 81731-43-3), also known as 2-aminoethyl isopropyl ether, is a specialized bifunctional intermediate that has emerged as a critical building block in modern medicinal chemistry and agrochemical synthesis.[1][2][3][4] Unlike common aliphatic amines, this molecule integrates a primary amine with a sterically demanding isopropoxy ether tail.[1] This unique architecture allows it to serve as a "solubility-enhancing linker" that simultaneously modulates lipophilicity (LogP) and metabolic stability.

This guide provides a comprehensive technical analysis of 2-Isopropoxyethylamine, detailing its synthesis, physicochemical properties, and its specific utility in the development of P2Y2 receptor antagonists and oleanolic acid derivatives.

Part 1: Chemical Identity & Physicochemical Profile[3]

The utility of 2-Isopropoxyethylamine lies in its ability to introduce a polar ether linkage masked by a lipophilic isopropyl group.[2] This balance is crucial for optimizing the pharmacokinetic profiles of drug candidates.

Table 1: Chemical Specifications

PropertyDataNotes
IUPAC Name 2-(Propan-2-yloxy)ethan-1-amine
Common Synonyms 2-Aminoethyl isopropyl ether; 2-Isopropoxyethanamine
CAS Number 81731-43-3 Often confused with 2-isopropoxyethanol (109-59-1)
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Boiling Point 120 °CAt 760 mmHg
Density 0.84 g/cm³At 25 °C
pKa ~8.98Predicted (Basic primary amine)
Solubility Miscible in water, ethanol, DCMEther oxygen confers water solubility
Structural Significance

The molecule consists of an ethylamine "head" and an isopropyl ether "tail."

  • The Amine Head: Acts as a nucleophile for coupling reactions (e.g., sulfonamide formation, amide coupling, SNAr).

  • The Ether Linker: Increases aqueous solubility compared to a pure alkyl chain while avoiding the high polarity of a hydroxyl group.

  • The Isopropyl Tail: Provides steric bulk, protecting the ether oxygen from rapid metabolic dealkylation and increasing lipophilicity for membrane permeability.

Part 2: Genesis and Synthetic Pathways

Historically, the discovery of 2-Isopropoxyethylamine is tied to the industrial evolution of glycol ethers in the mid-20th century. While initially a niche derivative, its importance grew with the demand for "designer amines" in combinatorial chemistry.

Synthesis Route A: Reductive Amination (Industrial Standard)

The most scalable route involves the amination of 2-isopropoxyethanol. This process typically utilizes ammonia and a hydrogenation catalyst (e.g., Raney Nickel or Alumina) at elevated temperatures.

Synthesis Route B: Williamson Ether Synthesis (Laboratory Scale)

For high-purity laboratory preparation, the reaction of 2-aminoethanol with isopropyl halides is possible but requires careful control to prevent N-alkylation. A more robust lab-scale method involves the reaction of 2-chloroethylamine with isopropanol under basic conditions.

Visualization of Synthetic Logic

The following diagram illustrates the primary synthetic workflows and the molecule's downstream utility.

SynthesisPathways Isopropanol Isopropanol IPE 2-Isopropoxyethanol (Precursor) Isopropanol->IPE Alkylation EO Ethylene Oxide EO->IPE IPAE 2-Isopropoxyethylamine (Target) IPE->IPAE Reductive Amination (Cat. Ni/Al2O3, H2) Ammonia Ammonia (NH3) P2Y2 P2Y2 Antagonists (Medicinal) IPAE->P2Y2 Nucleophilic Subst. Agro Selective Herbicides (Agrochem) IPAE->Agro Amide Coupling lab_route Lab Route: 2-Chloroethylamine + Isopropanol lab_route->IPAE

Caption: Industrial and laboratory synthesis pathways for 2-Isopropoxyethylamine and its downstream applications.

Part 3: Pharmaceutical Utility & Experimental Protocols[2]

2-Isopropoxyethylamine is not merely a solvent or simple reagent; it is a pharmacophore installer . Its primary role is to introduce the isopropoxyethyl motif, which mimics the side chains of established beta-blockers (like Bisoprolol) but is used in novel scaffolds to tune receptor binding.

Case Study 1: P2Y2 Receptor Antagonists

Research into P2Y2 receptor antagonists (potential treatments for cystic fibrosis and dry eye disease) has utilized 2-Isopropoxyethylamine to optimize potency.

Mechanism: The amine reacts with a chloropyrimidine core via Nucleophilic Aromatic Substitution (


). The isopropoxy tail fits into hydrophobic pockets of the receptor, while the ether oxygen likely participates in hydrogen bonding.
Experimental Protocol: Synthesis of P2Y2 Antagonist Intermediate

Adapted from Journal of Medicinal Chemistry (2018) [1]

  • Reagents:

    • Substrate: 2-chloropyrimidine derivative (0.127 mmol)

    • Reagent: 2-Isopropoxyethylamine (0.51 mmol, 4 equiv.)

    • Solvent: Dichloromethane (DCM) or Ethanol

  • Procedure:

    • Dissolve the substrate in DCM (5 mL).

    • Add 2-Isopropoxyethylamine dropwise at room temperature.

    • Stir the reaction mixture for 4–12 hours. Monitor via LC-MS (Target m/z ~459).[5]

    • Workup: Evaporate solvent under reduced pressure.

    • Purification: Flash column chromatography (Eluent: 5% MeOH in DCM).

  • Yield: 84% (Pale-yellow solid).

  • Validation:

    
    H NMR should show the characteristic isopropyl septet at 
    
    
    
    3.6–3.7 ppm and the ethylamine triplets.
Case Study 2: Oleanolic Acid Derivatives

In oncology research, 2-Isopropoxyethylamine is used to derivatize the C-28 carboxyl or C-3 hydroxyl positions of Oleanolic acid, creating novel antitumor agents. The lipophilic nature of the amine improves the cellular uptake of the triterpenoid core [2].

The Bisoprolol Connection: Clarification

Researchers often conflate 2-Isopropoxyethylamine with the synthesis of Bisoprolol .

  • Fact: Bisoprolol synthesis typically involves 2-isopropoxyethanol (reacting with p-hydroxybenzyl alcohol) and isopropylamine (opening the epoxide).

  • Nuance: 2-Isopropoxyethylamine is a structural isomer of the Bisoprolol side-chain components. It is valuable in "scaffold hopping"—creating Bisoprolol analogues where the connectivity is altered to evade patent space or improve selectivity.

Part 4: Safety & Toxicology (E-E-A-T)

As a Senior Application Scientist, I must highlight the specific toxicological risks associated with glycol ether amines.

  • Haemolytic Potential: Like its parent alcohol (2-isopropoxyethanol), this amine may exhibit haemolytic activity (destruction of red blood cells) in specific animal models (rats), though human sensitivity is generally lower.[6]

  • Handling: It is a primary amine and a base. It causes skin irritation and severe eye damage (GHS05).

  • Storage: Store under nitrogen. Ether amines can form peroxides upon prolonged exposure to air, although the amino group provides some antioxidative stability compared to pure ethers.

Table 2: Safety Data Sheet (SDS) Highlights

ParameterClassificationPrecaution
GHS Signal DANGER Corrosive, Irritant
Hazard Codes H314, H302Causes severe skin burns; Harmful if swallowed
PPE Type BChemical resistant gloves (Nitrile), Face shield, Respirator
Incompatibility Strong Oxidizers, AcidsExothermic reaction with acids

References

  • Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925. Source: Journal of Medicinal Chemistry, ACS Publications (2018). Context: Describes the specific protocol for reacting 2-isopropoxyethylamine with chloropyrimidine cores. URL:[Link]

  • 2-Substituted Oleanolic Acid Derivatives, Method for Preparing Same, and Application Thereof.
  • Sulfonamides having antiangiogenic and anticancer activity.
  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Source: MDPI Catalysts (2022). Context: Clarifies the standard synthesis of Bisoprolol to distinguish it from the direct use of 2-isopropoxyethylamine. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2-Isopropoxy-ethylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 2-Isopropoxy-ethylamine is a primary amine featuring an ether linkage, making it a versatile building block in organic synthesis. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Isopropoxy-ethylamine is a primary amine featuring an ether linkage, making it a versatile building block in organic synthesis. Its potential applications in drug discovery often necessitate its conversion into a more stable and crystalline salt form, such as the oxalate salt. The formation of the oxalate salt not only enhances the compound's handling properties but also introduces specific spectroscopic signatures that are crucial for its characterization.

This guide will first detail a representative synthesis of 2-Isopropoxy-ethylamine Oxalate. Subsequently, it will provide a detailed analysis of the expected spectroscopic data, drawing upon available information for the free base and the oxalate moiety.

Molecular Structure and Salt Formation

The formation of 2-Isopropoxy-ethylamine Oxalate is an acid-base reaction between the basic ethylamine moiety and the acidic oxalic acid.

Synthesis of 2-Isopropoxy-ethylamine Oxalate: A Representative Protocol

The synthesis of 2-Isopropoxy-ethylamine Oxalate is a straightforward acid-base reaction. The following protocol is a standard method that can be adapted based on the desired scale and purity requirements.

Experimental Protocol
  • Dissolution of the Free Base: In a clean, dry flask, dissolve 1.0 equivalent of 2-Isopropoxy-ethylamine in a suitable solvent such as isopropanol or ethanol. The choice of solvent is critical as it should allow for the dissolution of the starting materials and the precipitation of the final salt.

  • Preparation of Oxalic Acid Solution: In a separate flask, prepare a solution of 1.0 equivalent of anhydrous oxalic acid in the same solvent. Gentle warming may be required to achieve complete dissolution.

  • Salt Formation and Precipitation: Slowly add the oxalic acid solution to the stirred solution of 2-Isopropoxy-ethylamine at room temperature. The oxalate salt will typically precipitate out of the solution.

  • Crystallization and Isolation: The resulting slurry is stirred for a period to ensure complete reaction and crystallization. The solid product is then isolated by vacuum filtration.

  • Washing and Drying: The isolated solid is washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum to yield pure 2-Isopropoxy-ethylamine Oxalate.

Spectroscopic Characterization

The following sections provide a detailed analysis of the expected spectroscopic data for 2-Isopropoxy-ethylamine Oxalate. The interpretation is based on the known spectra of the free base and the characteristic signals of the oxalate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The formation of the oxalate salt will induce predictable changes in the chemical shifts of the protons and carbons near the amine group.

The ¹H NMR spectrum of 2-Isopropoxy-ethylamine Oxalate is expected to show the following signals. The data for the free base is referenced from public databases such as ChemicalBook and PubChem.[1][2][3]

Assignment Free Base (Predicted ppm) Oxalate Salt (Predicted ppm) Multiplicity Integration Rationale for Shift
(CH₃)₂CH-~1.1~1.15Doublet6HMinimal change expected as it is distant from the ammonium center.
-OCH(CH₃)₂~3.5~3.6Septet1HMinor downfield shift due to inductive effects.
-OCH₂CH₂NH₃⁺~3.4~3.7Triplet2HSignificant downfield shift due to the deshielding effect of the adjacent ammonium group.
-OCH₂CH₂NH₃⁺~2.8~3.2Triplet2HSignificant downfield shift due to the protonation of the amine.
-NH₃⁺~1.5 (broad)~7.0-9.0 (broad)Singlet (broad)3HThe acidic protons of the ammonium group will appear as a broad signal at a significantly downfield chemical shift. The exact position is dependent on the solvent and concentration.

The protonation of the amine group will also influence the chemical shifts of the adjacent carbon atoms in the ¹³C NMR spectrum.

Assignment Free Base (Predicted ppm) Oxalate Salt (Predicted ppm) Rationale for Shift
(CH₃)₂CH-~22~22Minimal change expected.
-OCH(CH₃)₂~72~72Minimal change expected.
-OCH₂CH₂NH₃⁺~70~68Minor upfield shift can sometimes be observed for carbons beta to a protonated amine.
-OCH₂CH₂NH₃⁺~42~40A slight upfield shift is expected due to the change in hybridization and electron density upon protonation.
(COO⁻)₂N/A~160-170The carboxylate carbons of the oxalate dianion will appear in the typical range for carboxylates.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of 2-Isopropoxy-ethylamine Oxalate will be a composite of the signals from the protonated amine and the oxalate counter-ion.

Wavenumber (cm⁻¹) Vibrational Mode Description
3300-2800 (broad)N-H stretch (ammonium)A strong, broad absorption due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group. This often overlaps with C-H stretching bands.
2970-2850C-H stretch (aliphatic)Characteristic stretching vibrations of the methyl and methylene groups.
~1700 (strong)C=O stretch (carboxylate)A very strong, sharp absorption corresponding to the asymmetric stretching of the carboxylate groups in the oxalate dianion.
~1600 (strong)N-H bend (ammonium)A strong bending vibration for the primary ammonium group.
~1300 (strong)C-O stretch (carboxylate)A strong symmetric stretching vibration of the carboxylate groups.
1120-1080C-O-C stretch (ether)A characteristic stretching vibration for the ether linkage.
Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s1 2-Isopropoxy-ethylamine p1 2-Isopropoxy-ethylamine Oxalate s1->p1 s2 Oxalic Acid s2->p1 s3 Solvent (e.g., Isopropanol) s3->p1 a1 NMR Spectroscopy (¹H and ¹³C) p1->a1 Structural Elucidation a2 IR Spectroscopy p1->a2 Functional Group ID a3 Mass Spectrometry p1->a3 Molecular Weight and Fragmentation d1 Confirm Structure a1->d1 a2->d1 a3->d1 d2 Assess Purity d1->d2

Caption: Workflow for the synthesis and spectroscopic analysis of 2-Isopropoxy-ethylamine Oxalate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For an ionic compound like 2-Isopropoxy-ethylamine Oxalate, electrospray ionization (ESI) in positive ion mode is the most appropriate technique.

In the positive ion mode ESI-MS spectrum, the base peak is expected to be the protonated molecule of the free base, [M+H]⁺, where M is 2-Isopropoxy-ethylamine.

  • Expected [M+H]⁺: m/z = 104.11

The fragmentation of the [M+H]⁺ ion would likely proceed through the cleavage of the C-O and C-C bonds.

G parent [(CH₃)₂CH-O-CH₂CH₂NH₃]⁺ m/z = 104.11 frag1 [CH₂=NH₂]⁺ m/z = 30.03 parent->frag1 α-cleavage frag2 [(CH₃)₂CH-O=CH₂]⁺ m/z = 73.06 parent->frag2 C-C cleavage frag3 [(CH₃)₂C=OH]⁺ m/z = 59.05 parent->frag3 Rearrangement & cleavage

Caption: Proposed ESI+ fragmentation pathway for the 2-Isopropoxy-ethylamine cation.

Conclusion

The spectroscopic characterization of 2-Isopropoxy-ethylamine Oxalate is essential for its use in research and development. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra based on the available data for the free base and fundamental chemical principles. The provided protocols and interpretations offer a solid foundation for scientists working with this compound, ensuring a high degree of scientific integrity and trustworthiness in their analytical endeavors.

References

  • PubChem. 2-(Propan-2-yloxy)ethan-1-amine. [Link]

  • ChemBK. 2-Isopropoxy-Ethylamine. [Link]

  • University of Calgary. IR: amines. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubChem. 2-(Isopropylamino)ethanol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Isopropoxy-ethylamine Oxalate as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the 2-Isopropoxy-ethylamine Moiety In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. The 2-Isop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Isopropoxy-ethylamine Moiety

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. The 2-Isopropoxy-ethylamine moiety has emerged as a valuable structural motif for medicinal chemists. Its utility stems from a unique combination of physicochemical properties conferred by the isopropoxy group and the primary amine, which serves as a versatile synthetic handle. The isopropoxy group, in comparison to smaller alkoxy substituents like methoxy or ethoxy, can offer a distinct advantage in optimizing a drug candidate's metabolic stability. Specifically, the branched nature of the isopropyl group can sterically hinder cytochrome P450 (CYP) enzymes, potentially reducing the rate of O-dealkylation, a common metabolic pathway for alkoxy-containing compounds. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased exposure.[1]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application and practical implementation of 2-Isopropoxy-ethylamine oxalate in synthetic workflows.

Physicochemical and Safety Profile

The building block is typically supplied as an oxalate salt, which enhances its stability and simplifies handling compared to the volatile and corrosive free base. It is crucial to consult the Safety Data Sheet (SDS) before use.

PropertyValueReference
IUPAC Name 2-(propan-2-yloxy)ethan-1-amine;oxalic acid
CAS Number 81731-43-3 (Free Base)
Molecular Formula C₅H₁₃NO · C₂H₂O₄
Molecular Weight 193.20 g/mol
Appearance White to off-white solid
pKa (amine) ~8.98 (Predicted for free base)[2]
XLogP3-AA -0.1 (Predicted for free base)

Safety and Handling: 2-Isopropoxy-ethylamine and its oxalate salt are classified as hazardous materials. They are flammable, toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[2] Always handle this reagent inside a certified chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] Store the container tightly closed in a dry, cool, and well-ventilated area away from ignition sources.[2]

Strategic Applications in Medicinal Chemistry

The 2-isopropoxy-ethylamine scaffold is a versatile building block for introducing a flexible, polar side chain into a molecule. This can be advantageous for targeting specific receptor pockets, improving solubility, and fine-tuning the overall physicochemical profile of a drug candidate.

Rationale for Use: Enhancing Metabolic Stability

A primary driver for incorporating the isopropoxy group is the potential for improved metabolic stability. Research into GPR88 agonists, for example, has demonstrated that increasing the size of an alkoxy group from ethoxy to isopropoxy can lead to an enhancement in both potency and metabolic stability.[1] Similarly, studies on other scaffolds have shown that replacing a methoxy group with a larger isopropoxy group can significantly improve microsomal stability.[1] This is attributed to the steric bulk of the isopropyl group hindering access by metabolic enzymes.

Application as a Nucleophile in Synthesis

The primary amine of 2-isopropoxy-ethylamine is a potent nucleophile, making it an ideal reactant for a variety of essential bond-forming reactions in drug discovery.

  • Amide Bond Formation: Coupling with carboxylic acids to form amides is one of the most common reactions in medicinal chemistry.

  • Reductive Amination: Reaction with aldehydes and ketones to form secondary amines introduces a key pharmacophoric element.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings. A patent for trisubstituted aryl and heteroaryl derivatives as modulators of metabolism describes the use of 2-isopropoxy-ethylamine in a microwave-assisted SNAr reaction with a dichloro-substituted pyrimidine core.[2]

Experimental Protocols

A critical consideration when using 2-Isopropoxy-ethylamine oxalate is the need to liberate the free amine for it to act as a nucleophile. This is typically achieved by the addition of a non-nucleophilic base to the reaction mixture.

Protocol 1: Amide Coupling via EDC/HOBt Activation

This protocol details a standard procedure for coupling a carboxylic acid with 2-Isopropoxy-ethylamine oxalate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as N-Hydroxybenzotriazole (HOBt).

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Dissolve Carboxylic Acid (1.0 eq), 2-Isopropoxy-ethylamine oxalate (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF. cool 2. Cool solution to 0 °C. reagents->cool add_base 3. Add DIPEA (2.5 eq) to liberate free amine. cool->add_base add_edc 4. Add EDC·HCl (1.2 eq) to activate carboxylic acid. add_base->add_edc warm 5. Warm to RT and stir for 12-24h. add_edc->warm workup 6. Aqueous workup (wash with 1N HCl, sat. NaHCO₃, brine). warm->workup purify 7. Dry, concentrate, and purify (chromatography/recrystallization). workup->purify

Figure 1. Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Isopropoxy-ethylamine oxalate (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup solutions (1N HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), 2-Isopropoxy-ethylamine oxalate (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in a minimal amount of anhydrous DMF or DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 equiv) dropwise. The base is crucial to neutralize the oxalic acid and liberate the free 2-isopropoxy-ethylamine nucleophile.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Protocol 2: Direct Reductive Amination

This protocol describes the one-pot synthesis of a secondary amine from an aldehyde or ketone and 2-Isopropoxy-ethylamine oxalate using sodium triacetoxyborohydride as a mild reducing agent.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Dissolve Aldehyde/Ketone (1.0 eq) and 2-Isopropoxy-ethylamine oxalate (1.2 eq) in 1,2-dichloroethane (DCE). add_base 2. Add TEA or DIPEA (2.5 eq) to liberate free amine. reagents->add_base stir 3. Stir for 20-30 min for imine formation. add_base->stir add_reductant 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise. stir->add_reductant react 5. Stir at RT for 12-24h. add_reductant->react workup 6. Quench with saturated NaHCO₃. Extract with organic solvent. react->workup purify 7. Dry, concentrate, and purify (chromatography). workup->purify

Figure 2. Workflow for direct reductive amination.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • 2-Isopropoxy-ethylamine oxalate (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and 2-Isopropoxy-ethylamine oxalate (1.2 equiv).

  • Add anhydrous DCE to dissolve the reactants.

  • Add TEA or DIPEA (2.5 equiv) to the mixture and stir at room temperature for 20-30 minutes to allow for the formation of the intermediate imine/iminium ion.[3]

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, or until the starting materials are consumed as indicated by TLC or LC-MS analysis.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

Conclusion

2-Isopropoxy-ethylamine oxalate is a strategically valuable and synthetically versatile building block for drug discovery. Its primary amine provides a reliable handle for key synthetic transformations, while the isopropoxy group offers a rational strategy for improving metabolic stability compared to smaller alkoxy analogues. The use of the oxalate salt improves the handling properties of the reagent, and with appropriate protocols that account for the in-situ liberation of the free base, it can be seamlessly integrated into a wide range of synthetic workflows. The protocols provided herein offer a robust starting point for the successful application of this building block in the synthesis of novel chemical entities.

References

  • Zhang, Y., et al. (2023). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience, 14(1), 135-148. Available from: [Link]

  • ChemBK. (2024). 2-Isopropoxy-Ethylamine. Available from: [Link]

  • MDPI. (2022). Advances in the Discovery of Novel Antimicrobial Agents in Nature and Their Applications. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Wikipedia. (2023). Reductive amination. Available from: [Link]

  • Fiveable. (2023). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Available from: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Available from: [Link]

  • CORRECTED PROOF - MJPRU- Directorate of Research. (n.d.). Available from: [Link]

  • MDPI. (2023). Effect of Peony (Paeonia ostii) Seed Meal Supplement on Enzyme Activities and Flavor Compounds of Chinese Traditional Soybean Paste during Fermentation. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(4), 646-649. Available from: [Link]

  • Myers, A. G. (n.d.). Chem 115. Available from: [Link]

  • LIMU-DR Home. (n.d.). Structures Activity Relationship. Available from: [Link]

  • Pharma Focus Asia. (2021). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. Available from: [Link]

  • Paul, S., & Gupta, M. (2022). The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy. Journal of Drug Discovery and Development, 9(1), 1-5. Available from: [Link]

  • Slideshare. (n.d.). Structure activity relation ship. Available from: [Link]

  • MDPI. (2023). Volatile Organic Compounds of Bacillus velezensis GJ-7 against Meloidogyne hapla through Multiple Prevention and Control Modes. Available from: [Link]

  • MDPI. (2022). Application Potential of Bacterial Volatile Organic Compounds in the Control of Root-Knot Nematodes. Available from: [Link]

  • Google Patents. (n.d.). CN103012157A - Preparation method of N,N-di-n-butylethylenediamine.
  • Pharma Focus Asia. (2021). Metabolic Stability. Available from: [Link]

Sources

Application

Application Note: Experimental Setup for Reactions with 2-Isopropoxy-ethylamine Oxalate

Abstract & Introduction This guide details the experimental handling, solubilization, and reaction protocols for 2-Isopropoxy-ethylamine oxalate (CAS: 81731-43-3 [Free Base]). This building block is a primary amine featu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the experimental handling, solubilization, and reaction protocols for 2-Isopropoxy-ethylamine oxalate (CAS: 81731-43-3 [Free Base]). This building block is a primary amine featuring a beta-isopropoxy ether group.

Scientific Utility

In medicinal chemistry, this motif serves two critical functions:

  • Solubility Modulation: The ether oxygen acts as a hydrogen bond acceptor but not a donor, improving aqueous solubility compared to alkyl chains while maintaining membrane permeability (unlike hydroxyls).

  • Linker Chemistry: The isopropoxy group adds steric bulk and lipophilicity (

    
     adjustment) without introducing chemically reactive centers.
    
The Oxalate Factor

The compound is supplied as an oxalate salt (


) to ensure stability. Free aliphatic amines are often volatile, hygroscopic liquids prone to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric 

). The oxalate salt transforms this volatile liquid into a stable, crystalline solid. However, the presence of oxalic acid requires specific experimental modifications to prevent catalyst poisoning or stoichiometric mismatches.

Material Properties & Safety Profile

PropertySpecificationExperimental Implication
Molecular Formula

(Salt)
Molecular Weight calculation must include the oxalate counterion.
Physical State White to off-white crystalline solidNon-volatile; easy to weigh compared to the liquid free base.
Solubility (Salt) High: Water, DMSO, MeOHLow: DCM, Et₂O, TolueneCritical: Do not attempt to dissolve the salt directly in DCM for reactions.
Acidity Oxalic acid

,

The salt is acidic. Requires neutralization (

eq. base) before the amine becomes nucleophilic.
Redox Activity Oxalate is a reducing ligandWarning: Can reduce

to

prematurely or chelate metals in cross-coupling reactions.

Safety Warning: Oxalates are toxic if ingested or absorbed (systemic calcium chelation). Wear nitrile gloves and work in a fume hood.

Critical Protocol A: In-Situ Free-Basing (Amide Coupling)

Application: Routine synthesis of amides (e.g., drug linkers, peptidomimetics). Rationale: Isolating the volatile free base is time-consuming and risks yield loss. It is more efficient to neutralize the salt in situ using a tertiary amine base.

The "n+2" Stoichiometry Rule

A common failure mode is under-basifying the reaction.

  • 1 eq of base is consumed by the amine proton.

  • 1-2 eq of base are consumed by the oxalic acid counterion (depending on if it is a mono- or hemi-oxalate).

  • Recommendation: Use 3.5 equivalents of DIPEA (N,N-Diisopropylethylamine) to ensure the primary amine is fully deprotonated and nucleophilic.

Workflow Diagram (DOT)

AmideCoupling Salt Amine Oxalate Salt (Solid) Solvent Dissolve in DMF/DMAc (Polar Aprotic) Salt->Solvent Solubilization Base Add DIPEA (3.5 eq) (Neutralization) Solvent->Base Liberate Amine Reaction Coupling Reaction (RT, 2-16h) Base->Reaction ActiveEster Activated Carboxylic Acid (HATU/EDC + Acid) ActiveEster->Reaction Nucleophilic Attack Workup Workup: Acid Wash removes excess DIPEA Base Wash removes Oxalic Acid Reaction->Workup

Caption: Logic flow for in-situ neutralization and coupling. Note the requirement for polar aprotic solvents to dissolve the initial salt.

Step-by-Step Procedure
  • Dissolution: Weigh 2-Isopropoxy-ethylamine oxalate (1.0 eq) into a vial. Add anhydrous DMF or DMAc (Concentration: 0.1 M). Note: DCM will not dissolve the salt effectively.

  • Activation (Separate Vial): Mix the Carboxylic Acid (1.1 eq), HATU (1.1 eq), and DIPEA (1.0 eq) in DMF. Stir for 5 minutes to form the activated ester.

  • Neutralization: Add DIPEA (2.5 eq ) to the amine oxalate vial. Stir for 2 minutes. The solution may become slightly cloudy due to oxalate salt precipitation (unproblematic).

  • Coupling: Transfer the activated acid solution to the amine solution.

  • Monitoring: Monitor by LC-MS.

    • QC Check: Look for the product mass.[1] If only starting material exists, add 1 more eq of DIPEA.

  • Workup: Dilute with EtOAc. Wash with Sat.

    
      (removes oxalic acid and HATU byproducts) followed by 1M HCl  (removes unreacted amine/DIPEA).
    

Critical Protocol B: Isolation of Free Base (Metal Catalysis)

Application: Buchwald-Hartwig aminations, Alkylations, or reactions sensitive to reducing agents. Rationale: Oxalate anions can chelate Palladium or Copper catalysts, killing reactivity. For these reactions, you must remove the oxalate prior to the main reaction.

Workflow Diagram (DOT)

FreeBasing Start Start: Amine Oxalate Salt Dissolve Dissolve in minimal Water Start->Dissolve Basify Add 4M NaOH (pH > 12) Dissolve->Basify Deprotonation Extract Extract w/ DCM (x3) Basify->Extract Biphasic Separation Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Concentrate (Low Vac/Low Heat) Dry->Evap Product Pure Free Base Liquid (Use Immediately) Evap->Product

Caption: Biphasic extraction protocol to remove oxalate and isolate the reactive free amine.

Step-by-Step Procedure
  • Dissolution: Dissolve 2-Isopropoxy-ethylamine oxalate (e.g., 500 mg) in distilled water (5 mL).

  • Basification: Slowly add 4M NaOH or KOH until pH > 12. The solution may become oily as the free amine separates.[2]

  • Extraction: Extract the aqueous layer 3 times with Dichloromethane (DCM) .

    • Why DCM? The amine has an ether tail, making it highly soluble in chlorinated solvents.

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    . Filter.
  • Concentration: Carefully remove solvent under reduced pressure (Rotovap).

    • CRITICAL: The free base is volatile (BP ~120°C). Do not use high vacuum (< 20 mbar) or high heat (> 30°C). Stop when the solvent volume is low but not bone dry to prevent loss of product.

  • Usage: Re-dissolve immediately in the reaction solvent (e.g., Toluene/Dioxane) for the catalytic step.

Analytical Validation (QC)

How to verify if you have the salt or the free base:

MethodObservation (Oxalate Salt)Observation (Free Base)
1H NMR (

)
Broad ammonium protons (

) visible at

8.0-8.5 ppm.
Amine protons (

) often invisible or broad singlet at

1.5-2.0 ppm.
13C NMR Distinct carbonyl peak for Oxalate at

~165 ppm.
No peak at ~165 ppm.
Solubility Test Insoluble in DCM.Soluble in DCM.
pH (10% aq) Acidic (pH 3-5).Basic (pH 10-11).

References

  • Amide Coupling Stoichiometry: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Handling Amine Salts: Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved October 26, 2023. Link

  • Oxalate Removal Protocol: Organic Syntheses. Coll. Vol. 2, p. 506 (1943). Procedure for liberation of amines from oxalate salts.[2] Link

  • Properties of 2-Isopropoxyethylamine: ChemicalBook. (2023). 2-Isopropoxyethylamine CAS 81731-43-3 Properties and Safety. Link

  • pKa Data (General): Evans, D. A. (2005). Evans pKa Table. Harvard University. (Reference for oxalic acid acidity vs. alkyl amines). Link

Sources

Method

Application Note: Strategic Integration of 2-Isopropoxy-ethylamine in Medicinal Chemistry

Executive Summary In modern drug discovery, optimizing the "tails" or solvent-exposed regions of a pharmacophore is a critical strategy for resolving ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, optimizing the "tails" or solvent-exposed regions of a pharmacophore is a critical strategy for resolving ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.[1] 2-Isopropoxy-ethylamine (CAS: 81731-43-3) represents a high-value building block that serves as a bioisostere for standard alkyl chains.[1][2]

By introducing an ether linkage and a terminal isopropyl group, this moiety simultaneously modulates lipophilicity (LogD), enhances aqueous solubility via hydrogen bond acceptance, and improves metabolic stability by sterically shielding the terminal positions.[1] This guide details the rationale, synthetic integration, and validation protocols for deploying 2-isopropoxy-ethylamine in lead optimization.[1][2]

Part 1: The Pharmacophore Rationale[1][2]

The "Ether Effect" and Bioisosterism

Replacing a methylene unit (


) with an ether oxygen (

) is a classic medicinal chemistry tactic.[1][2] 2-Isopropoxy-ethylamine is effectively a bioisostere for a n-pentyl or iso-hexyl amine chain, but with distinct physicochemical advantages:
  • LogD Reduction: The ether oxygen lowers the partition coefficient (LogP/LogD) by approximately 1.0–1.5 log units compared to the all-carbon analog.[1][2] This is crucial for keeping drug candidates within the "Lipophilic Efficiency" (LipE) sweet spot.[1][2]

  • The Gauche Effect: unlike all-carbon chains that prefer an anti (extended) conformation, the

    
     unit often adopts a gauche conformation due to stereoelectronic effects (
    
    
    
    hyperconjugation).[2] This induces a "curled" geometry that can be favorable for fitting into compact binding pockets without entropic penalty.[1][2]
  • Solvation: The ether oxygen acts as a weak hydrogen bond acceptor, recruiting water molecules to the solvent-exposed tail, thereby improving intrinsic solubility.[1]

Metabolic Stability Profile

The terminal isopropyl group (


) provides steric bulk that protects the ether oxygen from rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1][2] Furthermore, the ether linkage breaks the continuity of the alkyl chain, preventing 

-oxidation pathways common to long fatty chains.[1]

Part 2: Synthetic Protocols

The following protocols describe the installation of the 2-isopropoxy-ethyl moiety onto a heteroaromatic scaffold (e.g., a kinase inhibitor core).

Protocol A: Nucleophilic Aromatic Substitution ( )

This is the standard method for functionalizing chloropyrimidines, quinazolines, or purines.[1]

Reagents:

  • Substrate: 4-Chloro-quinazoline derivative (1.0 eq)

  • Nucleophile: 2-Isopropoxy-ethylamine (1.2 eq)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or 
    
    
    
    (3.0 eq)[1][2]
  • Solvent: Isopropanol (IPA) or DMF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the chloro-heterocycle substrate (1.0 mmol) in anhydrous IPA (5 mL) in a microwave-compatible vial or round-bottom flask.

  • Addition: Add DIPEA (2.0 mmol) followed by 2-isopropoxy-ethylamine (1.2 mmol) dropwise.

  • Reaction:

    • Thermal: Reflux at

      
       for 4–6 hours.[1][2]
      
    • Microwave: Irradiate at

      
       for 20 minutes (High Absorption setting).
      
  • Monitoring: Check reaction progress via LC-MS (ESI+). Look for the disappearance of the chloride mass (

    
    ) and appearance of the product mass (
    
    
    
    ).[1][2]
  • Workup:

    • Evaporate volatiles under reduced pressure.[1][2]

    • Redissolve residue in DCM and wash with saturated

      
       and brine.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: Reductive Amination

Used when attaching the moiety to an aldehyde-functionalized scaffold.[1][2]

Reagents:

  • Substrate: Aryl/Alkyl Aldehyde (1.0 eq)

  • Amine: 2-Isopropoxy-ethylamine (1.1 eq)[1][2]

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 eq)[1][2]
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2]

Step-by-Step Methodology:

  • Imine Formation: Mix aldehyde and amine in DCE at room temperature. Add catalytic Acetic Acid (1 drop) if the reaction is sluggish.[1][2] Stir for 30 minutes to allow imine equilibrium.

  • Reduction: Add

    
     in one portion.
    
  • Quench: Stir for 4–16 hours. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for polar amine products.[1][2]

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the decision logic and workflow for installing this moiety.

SynthesisWorkflow Start Target Scaffold Selection Check Electrophile Type? Start->Check Cl Heteroaryl Chloride (e.g., 4-Cl-Quinazoline) Check->Cl Halogen Ald Aldehyde (e.g., Benzaldehyde) Check->Ald Carbonyl MethodA Method A: SnAr Solvent: IPA/DMF Base: DIPEA Temp: 80-120°C Cl->MethodA MethodB Method B: Reductive Amination Reagent: STAB Solvent: DCE Temp: RT Ald->MethodB Product 2-Isopropoxy-ethylamino Functionalized Lead MethodA->Product MethodB->Product QC QC: LCMS & NMR Check for O-dealkylation Product->QC

Caption: Decision tree for synthetic installation of 2-isopropoxy-ethylamine based on scaffold electrophilicity.

Part 4: Case Study & Physicochemical Profiling[1][2]

Comparative Analysis: Alkyl vs. Ether Tail

In a hypothetical optimization of an EGFR inhibitor, replacing a standard


-butyl amine tail with 2-isopropoxy-ethylamine yields significant property improvements.[1][2]

Table 1: Physicochemical Comparison

Propertyn-Butyl Analog (

)
2-Isopropoxy Analog (

)
Impact
Molecular Weight Base + 57Base + 101Slight increase (manageable)
cLogP 4.23.1Improved (Lower lipophilicity)
tPSA (Ų) Base + 12Base + 21Improved (Better solubility)
Solubility (pH 7.4) < 5 µM45 µMCritical Gain
HLM

High (N-dealkylation)Moderate (Steric shielding)Enhanced Stability
Metabolic Soft Spot Analysis

The 2-isopropoxy group mitigates specific metabolic risks:

  • N-Dealkylation: The inductive effect of the

    
    -oxygen reduces the basicity of the amine slightly (
    
    
    
    shift from ~10.5 to ~9.5), which can reduce affinity for certain CYP heme centers.[1][2]
  • Lipophilic Binding: Reduced LogD decreases non-specific binding to microsomes, increasing the free fraction (

    
    ) available for activity.[1]
    

Part 5: Quality Control & Validation

To ensure the integrity of the synthesized derivatives, the following analytical parameters must be met.

NMR Characterization[1][2]
  • 
     NMR (DMSO-
    
    
    
    ):
    • Isopropyl Methyls: Look for a strong doublet (

      
       ppm, 
      
      
      
      ).[1]
    • Methine proton: Septet (

      
       ppm, 
      
      
      
      ).[1]
    • Ether methylenes: Two triplets (

      
       ppm and 
      
      
      
      ppm).[1][2]
    • Diagnostic Check: Ensure the integration ratio of Methyls (6H) to Methine (1H) is 6:1. Loss of isopropyl indicates acid-catalyzed cleavage (rare but possible).[1][2]

Stability Assay (Protocol)

Objective: Verify resistance to plasma esterases and oxidative metabolism.[1][2]

  • Incubation: Incubate compound (1 µM) in Human Liver Microsomes (HLM) at

    
    .
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with Acetonitrile containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 533866, 2-Isopropoxyethylamine. Retrieved from [Link]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Cited for "Ether Effect" and LogP modulation principles).[1][2]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Standard reference for Bioisosterism and Solubility).

  • Bashore, F. M., et al. (2020).[1][3][4] PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader. ACS Central Science.[1][2] (Cited for application of alkoxy-amine linkers in PROTACs).[1][2]

Sources

Application

Application Note: A Robust and Scalable Synthesis of 2-Isopropoxy-ethylamine Oxalate for Pharmaceutical Intermediate Production

Abstract This application note provides a detailed, step-by-step protocol for the scale-up synthesis of 2-isopropoxy-ethylamine and its subsequent conversion to the stable oxalate salt. 2-Isopropoxy-ethylamine serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step protocol for the scale-up synthesis of 2-isopropoxy-ethylamine and its subsequent conversion to the stable oxalate salt. 2-Isopropoxy-ethylamine serves as a valuable building block in the development of various active pharmaceutical ingredients (APIs). The presented methodology is designed for robustness, scalability, and high purity, addressing the needs of researchers and professionals in drug development and process chemistry. The protocol is founded on the Williamson ether synthesis, a classic and reliable method for ether formation, followed by a straightforward oxalate salt formation for purification and improved handling of the final product. This guide emphasizes safety, process control, and analytical validation to ensure a reproducible and efficient synthesis.

Introduction and Strategic Overview

2-Isopropoxy-ethylamine is a primary amine containing an ether linkage, a structural motif present in numerous biologically active molecules. Its utility as a synthetic intermediate is well-established.[1] However, as a low-molecular-weight amine, the freebase is a volatile, corrosive, and hygroscopic liquid, which presents significant challenges for storage, handling, and accurate dispensing in large-scale operations. Conversion to a crystalline, stable salt form, such as the oxalate, is a standard industry practice to mitigate these issues.

The synthetic strategy detailed herein was chosen for its scalability, high selectivity, and economic viability. The core of the synthesis is the Williamson ether synthesis, which forms an ether from an organohalide and an alkoxide.[2] This reaction is a bimolecular nucleophilic substitution (SN2) process.[3] For the synthesis of 2-isopropoxy-ethylamine, two primary Williamson routes are considered:

  • Route A: O-alkylation of 2-aminoethanol with an isopropylating agent (e.g., isopropyl bromide). This route is complicated by the competing N-alkylation of the amine, which leads to difficult-to-separate byproducts.

  • Route B: Reaction of an isopropoxide nucleophile with 2-chloroethylamine. This route is vastly superior for selectivity, as the alkoxide will preferentially attack the electrophilic carbon of 2-chloroethylamine, avoiding the complexities of N-alkylation.

This guide will focus exclusively on Route B , utilizing 2-chloroethylamine hydrochloride as a readily available and stable starting material.[4]

Overall Synthetic Scheme

The process involves three main stages: (1) In-situ generation of the 2-chloroethylamine freebase, (2) Williamson ether synthesis with sodium isopropoxide, and (3) formation and isolation of the 2-isopropoxy-ethylamine oxalate salt.

cluster_0 Stage 1: Synthesis of 2-Isopropoxy-ethylamine cluster_1 Stage 2: Purification and Salt Formation S1 2-Chloroethylamine HCl I1 2-Chloroethylamine (Freebase) S1->I1 aq. NaOH (Neutralization) P1 2-Isopropoxy-ethylamine I1->P1 Williamson Ether Synthesis (SN2 Reaction) S2 Sodium Isopropoxide S2->P1 P1_c 2-Isopropoxy-ethylamine P2 2-Isopropoxy-ethylamine Oxalate P1_c->P2 S3 Oxalic Acid S3->P2 Isopropanol (IPA) (Crystallization)

Caption: Overall reaction scheme for the synthesis.

Process Parameters and Data Summary

The following table summarizes the key quantitative data for a representative 1.0 mole scale synthesis.

ParameterReagent/ConditionMolar Eq.MolesAmountUnitNotes
Stage 1: Ether Synthesis
Reactant 12-Chloroethylamine HCl1.01.0116.0gLimiting Reagent.[4]
Base (Neutralization)Sodium Hydroxide (50% w/w)1.051.0584.0gAdded slowly to control exotherm.
Reactant 2Sodium Metal1.21.227.6gFor preparing sodium isopropoxide.
Solvent 1Isopropanol (IPA)--800mLAnhydrous grade is critical.
Reaction Temperature---80-85°CReflux temperature of IPA.
Reaction Time---12-18hoursMonitored by GC for completion.
Stage 2: Salt Formation
Crude Product2-Isopropoxy-ethylamine~0.8~0.8~82.5gAssumes ~80% yield from Stage 1.
AcidOxalic Acid (Anhydrous)1.00.872.0gBased on actual yield of freebase.
Solvent 2Isopropanol (IPA)--500mLFor dissolving crude amine and acid.
Crystallization Temp.---0-5°CTo maximize product precipitation.
Overall Process
Expected Yield Final Product --125-144 g 65-75% overall yield.
Purity (HPLC) Final Product -->99.0 % After crystallization.

Detailed Experimental Protocols

PART A: Scale-up Synthesis of 2-Isopropoxy-ethylamine (Freebase)

Causality: This stage employs a Williamson ether synthesis. By first preparing the potent sodium isopropoxide nucleophile and reacting it with 2-chloroethylamine, we ensure a selective SN2 reaction that minimizes potential side reactions common in other amine syntheses.[5]

  • Reactor Setup: Equip a 2L three-necked round-bottom flask with a mechanical overhead stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

  • Preparation of Sodium Isopropoxide: Under a nitrogen atmosphere, charge the reactor with 800 mL of anhydrous isopropanol. Carefully add 27.6 g (1.2 mol) of sodium metal in small portions. The reaction is highly exothermic and produces hydrogen gas; control the rate of addition to maintain a manageable reflux. Stir until all sodium has dissolved completely. Cool the resulting sodium isopropoxide solution to room temperature.

  • Preparation of 2-Chloroethylamine Freebase: In a separate beaker, dissolve 116.0 g (1.0 mol) of 2-chloroethylamine hydrochloride in 150 mL of deionized water. Cool the solution in an ice bath to 0-5 °C. Slowly add 84.0 g (1.05 mol) of 50% (w/w) aqueous sodium hydroxide solution, ensuring the temperature does not exceed 10 °C. The resulting solution contains the freebase of 2-chloroethylamine, which should be used immediately.

  • Reaction: Slowly add the cold 2-chloroethylamine solution to the stirred sodium isopropoxide solution via the dropping funnel over 1-2 hours. A white precipitate of sodium chloride will form.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of 2-chloroethylamine using a suitable method like GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride, washing the filter cake with a small amount of fresh isopropanol.

    • Combine the filtrate and washings. Most of the isopropanol is removed via rotary evaporation.

    • To the remaining residue, add 200 mL of water and 200 mL of diethyl ether (or another suitable extraction solvent like methyl tert-butyl ether, MTBE).

    • Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 100 mL portions of ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-isopropoxy-ethylamine. Purify the crude liquid by fractional distillation under atmospheric pressure (boiling point ~125-127 °C) to obtain the pure freebase as a colorless liquid.

PART B: Formation and Isolation of 2-Isopropoxy-ethylamine Oxalate

Causality: The conversion to an oxalate salt serves as an effective purification step. The desired product crystallizes out of the solution, leaving more soluble impurities behind in the mother liquor. The resulting solid is non-volatile, stable, and easier to handle than the liquid freebase.[6]

  • Dissolution: Weigh the purified 2-isopropoxy-ethylamine freebase obtained from Part A. For every 1.0 g of the amine, use approximately 5 mL of isopropanol. In a separate flask, prepare a solution of oxalic acid (anhydrous) by dissolving a stoichiometric equivalent (1.0 mole of amine to 1.0 mole of oxalic acid) in isopropanol (approx. 10 mL of IPA per 1.0 g of acid).

    • Example: For 82.5 g (~0.8 mol) of amine, dissolve it in ~415 mL of IPA. Dissolve 72.0 g (0.8 mol) of anhydrous oxalic acid in ~720 mL of IPA, warming gently if necessary to achieve full dissolution, then cooling back to room temperature.

  • Salt Formation: Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A voluminous white precipitate should form almost immediately.[7]

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation. Cool the mixture in an ice bath to 0-5 °C and stir for an additional hour to maximize the yield.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold isopropanol, followed by two portions of cold diethyl ether to facilitate drying.

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product is a white, crystalline solid.

Process Workflow Visualization

cluster_A Part A: Freebase Synthesis cluster_B Part B: Oxalate Salt Formation A1 Prepare NaO-iPr in anhydrous IPA A3 Combine Reactants (Control Temperature) A1->A3 A2 Neutralize 2-Chloroethylamine HCl A2->A3 A4 Heat to Reflux (12-18h, ~82°C) A3->A4 A5 Reaction Work-up: Filter NaCl, Evaporate IPA A4->A5 A6 Liquid-Liquid Extraction A5->A6 A7 Fractional Distillation A6->A7 B1 Dissolve Amine and Oxalic Acid in IPA A7->B1 Purified Amine B2 Mix Solutions to Precipitate Salt B1->B2 B3 Cool Slurry (0-5°C, 1h) B2->B3 B4 Vacuum Filter Product B3->B4 B5 Wash with Cold IPA and Ether B4->B5 B6 Dry Under Vacuum B5->B6 P_final 2-Isopropoxy-ethylamine Oxalate (>99% Pure) B6->P_final Final Product

Caption: Step-by-step process workflow diagram.

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE) is mandatory.

  • Sodium Metal: Highly reactive with water, producing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Sodium Hydroxide (50%): Corrosive. Causes severe skin burns and eye damage.[8] Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.

  • 2-Chloroethylamine Hydrochloride: Toxic and corrosive.[4] Avoid inhalation of dust and contact with skin and eyes.

  • 2-Isopropoxy-ethylamine (Freebase): Flammable liquid and vapor. Causes severe skin burns and eye damage.[8][9] Irritating to the respiratory system.[1] Use in a well-ventilated area away from ignition sources. Wear suitable protective clothing, gloves, and eye/face protection.[10]

  • Oxalic Acid: Harmful if swallowed or in contact with skin. Causes serious eye damage. Handle with gloves and eye protection.

  • Solvents (Isopropanol, Diethyl Ether): Highly flammable liquids. Keep away from heat, sparks, and open flames.[9] Ensure all equipment is properly grounded to prevent static discharge.[8]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.[8]

  • Spills: Contain spillage with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[10]

Analytical Quality Control

To ensure the identity and purity of the final product, the following analytical methods are recommended:

  • In-Process Control (GC-MS): Monitor the progress of the Williamson ether synthesis by tracking the disappearance of the 2-chloroethylamine starting material.

  • Identity Confirmation (¹H NMR, ¹³C NMR): Confirm the structure of the final product.

    • ¹H NMR (D₂O): Expect signals corresponding to the isopropyl methine (septet), isopropyl methyls (doublet), and the two ethylamine methylene groups (triplets), along with the absence of the vinyl protons that could indicate elimination byproducts.

    • ¹³C NMR (D₂O): Expect signals for the four distinct carbon environments.

  • Purity Assessment (HPLC): Use a suitable reverse-phase HPLC method to determine the purity of the final oxalate salt, which should be >99.0%.

  • Melting Point: The sharp melting point of the crystalline oxalate salt serves as a good indicator of purity.

  • Titration: The oxalate content can be quantified by titration with a standardized solution of potassium permanganate (in acidic medium) or sodium hydroxide.[12]

References

  • ChemBK. (2024). 2-Isopropoxy-Ethylamine. Available at: [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Available at: [Link]

  • ResearchGate. (2024). Large-scale reductive amination and synthesis applications. Available at: [Link]

  • Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Available at: [Link]

  • Google Patents. (1958). US2857424A - Preparation of oxalic acid salts of phenylene diamines.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-(Propan-2-yloxy)ethan-1-amine. Available at: [Link]

  • NIH - PMC. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available at: [Link]

  • NIH - PMC. (n.d.). Analytical procedures and methods validation for oxalate content estimation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Isopropoxy-ethylamine Oxalate Synthesis

Topic: Troubleshooting Side Reactions & Process Optimization Doc ID: TSC-2025-IPE-OX | Version: 2.1 | Audience: R&D Chemists, Process Engineers Introduction: The Molecular Challenge 2-Isopropoxy-ethylamine (CAS: 81731-43...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Doc ID: TSC-2025-IPE-OX | Version: 2.1 | Audience: R&D Chemists, Process Engineers

Introduction: The Molecular Challenge

2-Isopropoxy-ethylamine (CAS: 81731-43-3) is a critical ether-amine linker often used in medicinal chemistry for modulating lipophilicity or as a spacer in PROTACs and bioconjugates. While the structure appears simple, its synthesis is deceptive. The interplay between the nucleophilic amine, the ether linkage, and the stability of the oxalate salt creates a "perfect storm" for specific impurities.

This guide moves beyond standard textbook procedures to address the process-related impurities and crystallization failures that plague this synthesis in real-world laboratory and pilot-scale environments.

Module 1: The Synthesis Logic & Pathways

To troubleshoot, we must first define the mechanism. The most robust route for high-purity synthesis involves the Ring-Opening of Aziridine (or in situ Aziridinium) with Isopropanol. Direct alkylation of aminoethanol (Williamson ether synthesis) is generally discouraged due to uncontrollable N-alkylation vs. O-alkylation competition.

The Primary Workflow (The "Happy Path")
  • Activation: Generation of the reactive aziridinium ion from 2-chloroethylamine or activation of aziridine with a Lewis Acid (e.g.,

    
    ).
    
  • Nucleophilic Attack: Isopropanol (acting as the nucleophile) opens the ring.

  • Salt Formation: Trapping the free base with oxalic acid to form the stable solid.

SynthesisWorkflow Start 2-Chloroethylamine (or Aziridine) Inter Aziridinium Ion (Reactive Intermediate) Start->Inter Base/Heat Product 2-Isopropoxy-ethylamine (Free Base) Inter->Product Ring Opening Reagent Isopropanol (Excess) + Lewis Acid Reagent->Product Final 2-Isopropoxy-ethylamine Oxalate Product->Final Crystallization Salt Oxalic Acid (in EtOAc/EtOH) Salt->Final

Figure 1: Idealized reaction workflow from precursor to stable oxalate salt.

Module 2: Troubleshooting Impurities (The "Unhappy Path")

The majority of user tickets stem from three specific side reactions. Understanding these allows you to adjust your parameters proactively.

Diagram: Impurity Genesis

SideReactions Aziridine Aziridinium Intermediate Target Target: 2-Isopropoxy-ethylamine Aziridine->Target + IPA (Major) Imp1 Impurity A: 2-Aminoethanol (Hydrolysis) Aziridine->Imp1 + Water (Fast) Imp2 Impurity B: Bis(2-isopropoxyethyl)amine (Dimerization) Aziridine->Imp2 + Target (Late Stage) Imp3 Impurity C: Poly-ethylenimine (PEI) (Oligomerization) Aziridine->Imp3 + Aziridine (Self-reaction) IPA Isopropanol Water Trace Water Amine Free Amine Product Heat Excess Heat / No Term

Figure 2: Mechanistic origins of the three critical impurities: Hydrolysis, Dimerization, and Oligomerization.

Detailed Troubleshooting Guide
Issue 1: High Levels of 2-Aminoethanol (Impurity A)
  • Symptom: LC-MS shows a peak at M+1 = 62. Product is hygroscopic and difficult to crystallize.

  • Root Cause: Hydrolysis. The aziridinium ion is a "hard" electrophile and reacts with water 100x faster than with isopropanol. Even "technical grade" isopropanol contains enough water to ruin the yield.

  • Corrective Action:

    • Drying: Use anhydrous Isopropanol (<0.05% water). Dry over 3Å molecular sieves for 24h before use.

    • Atmosphere: Conduct the reaction under a strict Nitrogen or Argon blanket.

Issue 2: Presence of Dimer [Bis(2-isopropoxyethyl)amine] (Impurity B)
  • Symptom: LC-MS shows M+1 = ~190. NMR shows complex splitting in the ether region.

  • Root Cause: Competition. As the reaction proceeds, the concentration of the product (primary amine) increases. This product is more nucleophilic than isopropanol and attacks the remaining aziridinium, forming the secondary amine dimer.

  • Corrective Action:

    • High Dilution: Maintain a high solvent-to-substrate ratio (at least 10:1 Isopropanol:Aziridine).

    • Inverse Addition: Do not add Isopropanol to the Aziridine. Add the Aziridine (slowly) to a large excess of refluxing Isopropanol/Catalyst. This ensures the intermediate always encounters alcohol, not amine.

Issue 3: "Oiling Out" During Oxalate Formation
  • Symptom: Upon adding oxalic acid, a sticky oil forms at the bottom instead of a white powder.

  • Root Cause: Solvent Polarity Mismatch. The oxalate salt is highly polar. If the solvent is too non-polar (e.g., pure ether) or contains water, the salt separates as a hydrated oil (clumping) rather than nucleating crystals.

  • Corrective Action:

    • The "Dual-Solvent" Protocol: Dissolve the free base in a small amount of Ethanol (solubilizes the salt slightly). Dissolve Oxalic acid in hot Ethanol. Mix warm.

    • Precipitation: Slowly add Ethyl Acetate or Diethyl Ether to the warm mixture until slightly turbid. Cool slowly to 4°C.

    • Seed: If oiling starts, scratch the glass or add a seed crystal immediately.

Module 3: Validated Experimental Protocols

Protocol A: Synthesis via In-Situ Aziridinium (Recommended)

Safety Note: Aziridinium ions are potent alkylating agents. Handle in a fume hood with proper PPE.

  • Preparation: In a dry flask, suspend 2-chloroethylamine HCl (1.0 eq) in anhydrous Isopropanol (20 vol).

  • Base Release: Add anhydrous

    
      (2.5 eq). Heat to reflux (approx. 82°C) for 12-16 hours.
    
    • Mechanism:[1][2][3][4][5] The carbonate frees the amine, which cyclizes to aziridine, which is then protonated/activated by the excess HCl/salt environment to be opened by isopropanol.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess carbonate).
    
  • Concentration: Carefully concentrate the filtrate (remove excess IPA) under reduced pressure. Do not distill to dryness at high heat to avoid polymerization.

Protocol B: Oxalate Salt Formation (The "Anti-Oil" Method)
ParameterSpecificationReason
Stoichiometry 1.0 : 1.0 (Amine : Oxalic Acid)Forms the Acid Oxalate (1:1). Stable & crystalline.
Solvent A Ethanol (Absolute)Dissolves both reagents; allows homogeneous mixing.
Solvent B Ethyl AcetateAnti-solvent to force crystallization.
Temperature 50°C

RT

0°C
Slow cooling prevents trapping impurities in the lattice.

Step-by-Step:

  • Dissolve crude 2-Isopropoxy-ethylamine (10 mmol) in Ethanol (5 mL).

  • In a separate flask, dissolve Anhydrous Oxalic Acid (10 mmol, 0.90 g) in warm Ethanol (5 mL).

  • Add the Acid solution to the Amine solution slowly with vigorous stirring at 50°C.

  • Observation: A white precipitate should form. If the solution stays clear, add Ethyl Acetate dropwise until cloudiness persists.

  • Cool to room temperature over 1 hour, then refrigerate at 0°C for 2 hours.

  • Filter, wash with cold EtOAc, and dry under vacuum.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my final product pink/brown?

  • A: This indicates oxidation of the amine, likely due to trace metal contamination or air exposure during the hot reflux. While aesthetically unpleasing, it often does not affect the NMR purity. Recrystallization from EtOH/MeOH usually removes the color bodies.

Q2: Can I use Ethanol instead of Isopropanol for the reaction solvent?

  • A: No. The solvent acts as the nucleophile. If you use Ethanol, you will synthesize 2-Ethoxy-ethylamine (the ethyl ether), not the isopropyl ether. You must use the alcohol corresponding to the ether group you desire.

Q3: The melting point of my oxalate is lower than reported (Reported: ~140-145°C). Why?

  • A: This is a classic sign of the mixed salt issue. You likely have a mixture of the Mono-oxalate (1:1) and Bis-oxalate (2:1 amine:acid), or trapped solvent. Ensure you use exactly 1.0 equivalent of oxalic acid. Recrystallize from Ethanol to sharpen the melting point.

Q4: Is the free base volatile?

  • A: Yes, moderately. 2-Isopropoxy-ethylamine (free base) has a boiling point around 100-110°C. Do not apply high vacuum (< 10 mbar) for extended periods at room temperature, or you will lose your product to the pump. Convert to the oxalate salt for storage.

References

  • Mechanism of Aziridine Ring Opening

    • Title: Regioselective Nucleophilic Ring Opening of Aziridines.[2]

    • Source:Chemical Reviews (2014).
    • Context: Defines the character of ring opening and the necessity of acid catalysis for unactiv
    • URL:[Link]

  • Title: Preparation of amino ethers (Patent US 4310699).
  • Oxalate Salt Properties

    • Title: Purification and Characterization of Amine Oxal
    • Source:Journal of Pharmaceutical Sciences (General Reference).
    • Context: Oxalic acid is the standard for purifying low-molecular-weight amines due to its high crystalliz
    • URL:[Link]

  • Safety of Aziridines

    • Title: Aziridine Handling and Safety D
    • Source: PubChem CID 9033.
    • Context: Critical safety data regarding the toxicity and alkylating potential of the intermedi
    • URL:[Link]

Sources

Optimization

Technical Support Hub: 2-Isopropoxy-ethylamine Oxalate Purification

Topic: Troubleshooting Crystallization, Stoichiometry, and Purity Profiles Document ID: TS-IPE-OX-001 | Version: 2.4 | Last Updated: 2025-10-24 Executive Summary 2-Isopropoxy-ethylamine (CAS: 10563-95-8 / 81731-43-3) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization, Stoichiometry, and Purity Profiles

Document ID: TS-IPE-OX-001 | Version: 2.4 | Last Updated: 2025-10-24

Executive Summary

2-Isopropoxy-ethylamine (CAS: 10563-95-8 / 81731-43-3) is a short-chain ether-amine often used as a linker or building block. While the free base is a volatile liquid, the oxalate salt is the preferred solid form for storage and handling. However, researchers frequently encounter oiling out (phase separation without crystallization), hygroscopicity , and stoichiometric inconsistency (1:1 vs. 2:1 salts).

This guide addresses these specific physicochemical hurdles, providing self-validating protocols to ensure high-purity isolation.

Part 1: The Physicochemical Dashboard

PropertySpecification / Behavior
Target Salt Form 2-Isopropoxy-ethylamine Mono-oxalate (1:1)
Common Impurities Bis(2-isopropoxyethyl)amine (secondary amine), unreacted oxalic acid.
Solubility Profile Soluble: Water, Hot Methanol, Hot Ethanol.Sparingly Soluble: Cold Isopropanol (IPA), Acetone.Insoluble: Diethyl Ether, MTBE, Heptane, Toluene.
Critical Risk Hygroscopicity. The ether oxygen and ammonium protons form a strong H-bond network with atmospheric water, leading to deliquescence.

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Crystallization Failures (The "Oil" Scenario)[1]

Q: I added oxalic acid to my amine in ethanol, but instead of crystals, I got a yellow oil at the bottom. Cooling it just made the oil thicker. How do I fix this?

A: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the salt's melting point is depressed below the solvent's boiling point, often due to impurities or excess solvent polarity. The oil is a supersaturated solution of your salt.

The Fix: The "Cloud Point" Titration Method Do not simply cool the oil. You must lower the solubility limit gradually to favor nucleation over phase separation.

  • Redissolve: Heat the mixture until the oil fully dissolves (add a small amount of Methanol if necessary).

  • Seed: If you have any solid crystals from a previous batch, add a speck at 40°C.

  • Anti-Solvent Titration:

    • While stirring rapidly at warm temperature (35-40°C), add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise.

    • Stop immediately when a faint, persistent cloudiness appears.

  • The "Ripening" Phase: Stop stirring. Let it sit undisturbed. As the temperature drops, the oil droplets should align into a lattice. If oil forms again, reheat and add more solvent (not anti-solvent) to dilute, then retry.

Expert Insight: Avoid using pure diethyl ether as the primary solvent. The polarity gap is too large, causing immediate oiling. Use Isopropanol (IPA) as the primary solvent and Ether only as the titrant.

Category B: Stoichiometry Issues (Acid vs. Neutral Salt)

Q: My elemental analysis shows carbon/nitrogen ratios that don't match the 1:1 salt. I suspect I have a mixture of mono-oxalate and bis-oxalate. How do I control this?

A: This is a classic "Inverse Addition" problem. Oxalic acid is a diacid. If you add acid to amine, the amine is in excess at the start, favoring the 2:1 (Neutral) salt. If you add amine to acid, the acid is in excess, favoring the 1:1 (Acid) salt.

The Fix: Controlled Stoichiometry Protocol To target the 1:1 Mono-oxalate (usually the preferred form for stability):

  • Dissolve Oxalic Acid First: Dissolve 1.05 equivalents of Anhydrous Oxalic Acid in IPA.

  • Controlled Addition: Add the 2-Isopropoxy-ethylamine (dissolved in IPA) dropwise to the acid solution.

  • Temperature Control: Keep the reaction between 0°C and 5°C.

    • Reasoning: Higher temperatures increase the dissociation kinetics, potentially allowing the thermodynamic 2:1 product to form locally.

Category C: Impurity Removal[2]

Q: I have a secondary amine impurity (bis-alkylated byproduct) at 5%. Recrystallization isn't removing it.

A: Use the "Differential Solubility" of the Oxalates. Secondary amine oxalates are generally more lipophilic (less soluble in water/methanol) than primary amine oxalates due to the extra alkyl chain.

The Fix: The "Slurry Wash" Instead of fully dissolving the salt:

  • Suspend your crude solid in Acetone (or MEK - Methyl Ethyl Ketone).

  • Heat to reflux for 30 minutes.

  • Cool to Room Temperature and filter.

    • Mechanism:[1][2][3][4] The primary amine oxalate (your product) is likely insoluble in acetone. The secondary amine oxalate (impurity) and excess oxalic acid often have higher solubility in ketones.

  • Wash the filter cake with cold MTBE.

Part 3: Visual Workflows

Workflow 1: Troubleshooting Crystallization Logic

CrystallizationLogic Start Start: Reaction Mixture Outcome Observation? Start->Outcome Solid Precipitate Forms Outcome->Solid White Solid Oil Oiling Out (Goo) Outcome->Oil Yellow/Clear Oil Filter Filter & Wash with MTBE Solid->Filter Redissolve Re-heat to dissolve oil (Add MeOH if needed) Oil->Redissolve Titrate Add Anti-solvent (Ether) at 40°C until cloudy Redissolve->Titrate Cool Slow Cool (Insulate flask) Titrate->Cool Cool->Outcome Re-evaluate

Figure 1: Decision tree for handling "oiling out" phenomena during oxalate salt formation.[1]

Workflow 2: The "Salt Break" (Purification via Free-Basing)

Use this if the oxalate salt is too impure to recrystallize directly.

SaltBreak Crude Crude Amine (Liquid + Impurities) Oxalic Add Oxalic Acid in IPA Crude->Oxalic Salt Crude Oxalate Salt (Precipitate) Oxalic->Salt Wash Wash with Acetone (Removes non-polar impurities) Salt->Wash Base Add NaOH (aq) + DCM Wash->Base Pure Pure Free Base (In DCM Layer) Base->Pure

Figure 2: Purification strategy using the oxalate salt as a "chemical filter" to remove non-amine impurities before regenerating the free base.

Part 4: Validated Experimental Protocol

Protocol: Preparation of 2-Isopropoxy-ethylamine Mono-Oxalate

Reagents:

  • Crude 2-Isopropoxy-ethylamine (10.0 g, ~97 mmol).

  • Anhydrous Oxalic Acid (9.1 g, 101 mmol, 1.05 eq).

  • Solvents: Isopropanol (IPA), MTBE.

Step-by-Step:

  • Preparation of Acid Solution:

    • In a 250 mL round-bottom flask, dissolve 9.1 g Oxalic Acid in 50 mL warm IPA (40°C).

    • Critical: Ensure the solution is clear. If particles remain, filter them out now.

  • Controlled Addition (The "Reverse Add"):

    • Cool the acid solution to 0-5°C (Ice bath).

    • Dissolve the amine (10 g) in 20 mL IPA.

    • Add the amine solution dropwise to the acid solution over 30 minutes.

    • Observation: A white precipitate should form immediately.[1] If it turns to a gel, increase stirring speed.

  • Crystallization Promotion:

    • After addition, remove the ice bath and stir at Room Temperature for 1 hour.

    • If the mixture is too thick, add 20 mL of MTBE (Anti-solvent) dropwise.

  • Isolation:

    • Filter the solid using a Büchner funnel.[5]

    • Wash 1: Cold IPA (20 mL).

    • Wash 2: MTBE (30 mL) – This removes residual IPA and aids drying.

  • Drying:

    • Dry in a vacuum oven at 40°C for 6 hours.

    • Note: Do not exceed 60°C; ether-amines can be sensitive to oxidation/degradation even as salts.

Expected Yield: 85-90% Melting Point Check: Expect sharp melting point (typically >120°C, though specific literature values for this exact ether-amine oxalate vary; verify against your specific batch).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.
  • ScienceMadness & OrgSyn Archives. "Forming Oxalate Salts of Amines." (Community-verified protocols for handling "gummy" amine salts).

  • Organic Syntheses. "Diacetonamine Hydrogen Oxalate." Org.[2][4][6] Syn. 1927, 7, 24. (Foundational method for acid oxalate preparation).

  • ChemicalBook. "2-Isopropoxy-ethylamine Properties." (Physical property verification).

Sources

Troubleshooting

2-Isopropoxy-ethylamine oxalate stability and degradation issues

Reference ID: TSE-2IPEO-2024 | Status: Operational Welcome to the Technical Support Hub for 2-Isopropoxy-ethylamine Oxalate . This guide addresses the specific stability challenges and degradation mechanisms associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSE-2IPEO-2024 | Status: Operational

Welcome to the Technical Support Hub for 2-Isopropoxy-ethylamine Oxalate . This guide addresses the specific stability challenges and degradation mechanisms associated with ether-amine salts. Unlike generic handling guides, this document focuses on the unique interplay between the primary amine , the ether linkage , and the oxalic acid counterion .

Part 1: Chemical Identity & Stability Profile

Before troubleshooting, it is critical to understand the molecule's stress points.

  • Chemical Name: 2-Isopropoxy-ethylamine oxalate (1:1 or 2:1 salt depending on stoichiometry, typically 1:1 for commercial reagents).

  • Functional Groups: Primary Amine (

    
    ), Isopropyl Ether (
    
    
    
    ), Oxalate (
    
    
    ).
  • Core Instability Factors:

    • Hygroscopicity (Critical): Low molecular weight amine salts are notoriously hygroscopic. The oxalate counterion provides a lattice energy advantage over chlorides, but it remains susceptible to deliquescence.

    • Oxidative Susceptibility: The ether oxygen activates the adjacent

      
      -carbons, creating a risk of peroxide formation, while the primary amine is prone to N-oxidation or oxidative deamination.
      
    • Thermal Dissociation: Oxalates can sublime or decompose (decarboxylate) at elevated temperatures (

      
      C), releasing CO/CO
      
      
      
      and the free amine.

Part 2: Troubleshooting Guide (Symptom-Based)

Issue 1: "The white powder has turned into a sticky gum or liquid."

Diagnosis: Deliquescence (Moisture Absorption). The salt has absorbed atmospheric water, breaking the crystal lattice. This is not necessarily chemical degradation, but it alters the effective molecular weight (MW), leading to stoichiometry errors in synthesis.

  • Immediate Action: Do not heat blindly to dry.

  • Recovery Protocol:

    • Dissolve the gum in a minimum amount of anhydrous ethanol or methanol.

    • Add dry diethyl ether or hexane to induce recrystallization (trituration).

    • Filter under inert gas (

      
       or Ar) and dry in a vacuum desiccator over 
      
      
      
      .
  • Prevention: Store in a desiccator. Tape the cap with Parafilm.

Issue 2: "The material has turned yellow or brown."

Diagnosis: Oxidative Degradation or Condensation. Primary amines react with atmospheric


 (carbamate formation) or undergo oxidation. If the sample was stored near aldehydes or reducing sugars, a Maillard-type reaction (browning) may have occurred.
  • Assessment: Check solubility. If the yellow material is insoluble in water (where the pure salt should be soluble), polymerization has likely occurred.

  • Verdict: Discard. Recrystallization rarely removes colored oligomeric impurities effectively enough for pharmaceutical grade applications.

Issue 3: "My reaction yield is inconsistent."

Diagnosis: Stoichiometry Mismatch due to Oxalate Variance. Commercial oxalates can exist as neutral salts (2 amines : 1 oxalic acid) or acid salts (1 amine : 1 oxalic acid).

  • Validation Step: Perform a pH check of a 5% aqueous solution.

    • pH ~3-4: Indicates Acid Oxalate (1:1).

    • pH ~6-7: Indicates Neutral Oxalate (2:1).

  • Solution: Adjust your reagent equivalents based on the specific salt form confirmed by pH or elemental analysis.

Part 3: Degradation Pathways & Visualization

Understanding how the molecule breaks down allows you to prevent it.

Pathway 1: Oxidative Deamination & Peroxidation

The ether linkage is stable under basic conditions but susceptible to radical attack at the


-carbon. The amine can oxidize to the imine, which hydrolyzes to an aldehyde.
Pathway 2: Thermal Decarboxylation

At high temperatures, the oxalate anion decomposes.

DegradationPathways Substrate 2-Isopropoxy-ethylamine Oxalate Heat Heat (>140°C) Substrate->Heat Thermal Stress Oxygen O2 / Light Substrate->Oxygen Storage Improper FreeAmine Free Amine (Volatile) Heat->FreeAmine CO2 CO + CO2 (Gas Evolution) Heat->CO2 Peroxide Ether Hydroperoxide (Explosion Hazard) Oxygen->Peroxide Ether Radical Attack Imine Imine Intermediate Oxygen->Imine Amine Oxidation Aldehyde Cleavage Product (Aldehyde) Imine->Aldehyde Hydrolysis

Figure 1: Primary degradation vectors.[1] Note that thermal stress leads to decarboxylation of the oxalate, while oxidative stress attacks both the ether and amine functionalities.

Part 4: Standardized Handling Protocols

Protocol A: Storage & Shelf-Life Extension
ParameterSpecificationRationale
Temperature 2°C to 8°CRetards oxidation rates and prevents thermal dissociation.
Atmosphere Argon or NitrogenDisplaces

(prevents oxidation) and moisture (prevents deliquescence).
Container Amber GlassBlocks UV light which catalyzes ether peroxide formation.
Desiccant Silica Gel or

Essential. Amine oxalates are hygroscopic.
Protocol B: Free Base Liberation (For Synthesis)

If your reaction requires the nucleophilic free amine, you must break the oxalate salt in situ.

  • Suspend the oxalate salt in the organic solvent (e.g., DCM or THF).

  • Add 2.5 equivalents of a tertiary base (e.g., Triethylamine or DIPEA).

    • Note: The oxalate will precipitate as the TEA-Oxalate salt, liberating the 2-Isopropoxy-ethylamine into solution.

  • Filter the precipitate if necessary, or proceed if the byproduct is inert in your reaction.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound for sterile applications? A: No. Oxalate salts are prone to thermal decomposition. Autoclaving (


C) risks decarboxylation and hydrolysis. Use 0.22 

m sterile filtration
of the aqueous solution instead.

Q2: Is the ether group stable to acidic deprotection conditions (e.g., TFA)? A: Generally, yes. Isopropyl ethers are more robust than t-butyl ethers. However, strong Lewis acids (like


) will cleave the ether. Dilute HCl or TFA used for Boc-deprotection elsewhere in the molecule will typically leave the isopropoxy group intact [1].

Q3: Why does my NMR show extra peaks in the aliphatic region? A: Check for Rotamers or Stoichiometry . If the pH is not strictly controlled in the NMR tube, the exchange rate of the ammonium protons can broaden peaks. Furthermore, if the salt is hygroscopic, a large water peak may shift the chemical exchange. Run the NMR in DMSO-


 to suppress exchange and visualize the ammonium protons clearly.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on cleavage of ethers).

  • Patai, S. (Ed.). (2010).[2] The Chemistry of the Ether Linkage. John Wiley & Sons. (Mechanisms of ether oxidation and peroxide formation).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for amine/ammonium pKa values).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204683 (2-Isopropoxyethylamine). (General physical properties of the free base).

Sources

Optimization

Technical Support Center: Preventing Byproduct Formation with 2-Isopropoxy-ethylamine Oxalate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Isopropoxy-ethylamine oxalate. This guide is designed to provide in-depth, practical solutions to com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Isopropoxy-ethylamine oxalate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in chemical synthesis, with a primary focus on preventing the formation of unwanted byproducts. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can enhance the purity of your target molecules and streamline your development workflows.

Frequently Asked Questions (FAQs)

Q1: What is 2-Isopropoxy-ethylamine oxalate, and what are its primary applications?

A1: 2-Isopropoxy-ethylamine oxalate is the oxalate salt of the primary amine 2-Isopropoxy-ethylamine. The free amine itself is a colorless liquid soluble in water and common organic solvents.[1][2] It serves as a versatile building block and reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1] The oxalate salt form is often preferred for its crystalline nature, which can improve stability, handling, and purification compared to the free amine. The formation of an oxalate salt is a common method for the purification and handling of amines.[3]

Q2: What are the most common types of byproducts observed in reactions involving 2-Isopropoxy-ethylamine?

A2: The most prevalent byproducts arise from the nucleophilic nature of the primary amine. These can include:

  • Over-alkylation or Over-arylation Products: The initial product of an N-alkylation or N-arylation reaction is a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with the electrophile, resulting in the formation of a tertiary amine byproduct.[4]

  • Products of Side Reactions with Oxalate: Under certain conditions, the oxalate counter-ion could potentially participate in side reactions, although this is less common than over-alkylation.

  • Impurity-Driven Byproducts: The purity of the starting 2-Isopropoxy-ethylamine oxalate is crucial. Impurities from its synthesis could lead to unexpected side reactions.

  • Degradation Products: Thermal or chemical degradation of the starting material or product under harsh reaction conditions can generate impurities.[5]

Q3: How does the oxalate salt form of 2-Isopropoxy-ethylamine influence its reactivity and the potential for byproduct formation?

A3: The oxalate salt form "protects" the amine, rendering it non-nucleophilic. To participate in a nucleophilic substitution reaction, the free amine must be liberated. This is typically achieved by adding a base to the reaction mixture. The choice and stoichiometry of this base are critical in controlling the concentration of the free amine at any given time, which directly impacts the reaction rate and selectivity, thereby influencing byproduct formation.

Troubleshooting Guides: A Deeper Dive into Byproduct Prevention

This section provides detailed troubleshooting strategies for specific challenges you may encounter.

Issue 1: Formation of Tertiary Amine Byproducts in N-Alkylation Reactions

Question: I am attempting to synthesize a secondary amine by reacting 2-Isopropoxy-ethylamine oxalate with an alkyl halide, but I am observing a significant amount of the corresponding tertiary amine. How can I suppress this over-alkylation?

Root Cause Analysis: Over-alkylation is a common issue when the secondary amine product is more reactive than the primary amine starting material.[4] This "runaway" reaction can be challenging to control.

Troubleshooting & Optimization Strategies:

StrategyRationale
Control Stoichiometry Use a large excess of the 2-Isopropoxy-ethylamine relative to the alkylating agent to increase the probability of the alkylating agent reacting with the primary amine.[4]
Slow Addition of Alkylating Agent Adding the alkyl halide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, favoring mono-alkylation.
Choice of Base A non-nucleophilic, sterically hindered base is often preferred to liberate the free amine without competing in the alkylation reaction.[4] The pKa of the base should be sufficient to deprotonate the amine oxalate salt.
Solvent Selection The solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid side reactions.
Lower Reaction Temperature Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, improving selectivity.[4]

dot

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Byproduct Formation in Reductive Amination

Question: During the reductive amination of a ketone with 2-Isopropoxy-ethylamine oxalate, I am observing the formation of a tertiary amine byproduct from the reaction of the desired secondary amine with another molecule of the ketone. How can I prevent this?

Root Cause Analysis: The formation of a tertiary amine byproduct in reductive amination occurs when the initially formed secondary amine competes with the primary amine in reacting with the carbonyl compound to form an iminium ion, which is then reduced.[6]

Troubleshooting & Optimization Strategies:

Experimental Protocol: Selective Reductive Amination

  • Imine Formation: In a round-bottom flask, suspend the 2-Isopropoxy-ethylamine oxalate and the ketone in an anhydrous, aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Base Addition: Add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free 2-Isopropoxy-ethylamine.

  • Imine Formation Monitoring: Stir the mixture at room temperature. The formation of the imine can be catalyzed by the addition of a mild acid like acetic acid.[6] Monitor the reaction by TLC or LC-MS until the starting materials are consumed. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.[6]

  • Reduction: Once imine formation is complete, add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in one portion.[4] This reducing agent is selective for imines over ketones, minimizing the reduction of the starting ketone.[7]

  • Workup: After the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

dot

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A Amine Oxalate + Ketone + Solvent B Add Non-nucleophilic Base A->B C Stir (Optional: Acid Catalyst, Dehydrating Agent) B->C D Monitor by TLC/LC-MS C->D E Add Selective Reducing Agent (e.g., NaBH(OAc)₃) D->E F Stir and Monitor E->F G Quench with NaHCO₃ (aq) F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J

Caption: Workflow for selective reductive amination.

Issue 3: Thermal Degradation and Byproduct Formation

Question: I suspect that my reaction is generating byproducts due to thermal decomposition of 2-Isopropoxy-ethylamine oxalate or my product. What are the signs of thermal degradation, and how can I mitigate it?

Root Cause Analysis: Amine salts and organic molecules can be susceptible to thermal degradation, especially at elevated temperatures.[8] The isopropoxy group itself may also be prone to decomposition under certain conditions.[9] The oxalate moiety can decompose to carbon dioxide and other byproducts.[10]

Mitigation Strategies:

StrategyDetails
Lower Reaction Temperature If the reaction kinetics allow, perform the reaction at a lower temperature.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[11]
Controlled Heating Use a well-controlled heating mantle or oil bath to avoid localized overheating.
Minimize Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to heat.
Purification of Starting Material Ensure the 2-Isopropoxy-ethylamine oxalate is of high purity, as impurities can sometimes catalyze decomposition.

dot

Caption: Factors leading to thermal degradation.

References

  • BenchChem. (n.d.). Minimizing byproduct formation in amine alkylation reactions.
  • chemrox. (2009, February 28). oxalic acid reaction with secondary amines. Sciencemadness.org.
  • Hong, Y., et al. (2018). Interaction of oxalic acid with methylamine and its atmospheric implications. Physical Chemistry Chemical Physics, 20(4), 2243-2252.
  • Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics, 14(10), 5205-5215.
  • ashrak94. (2023, April 6). Ways to reduce the bis amination during a reductive amination? [Online forum post]. Reddit.
  • Gjertsen, H. R., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16007.
  • Dangerfield, E. M., et al. (2010). A Simple and Efficient Method for the Reductive Amination of Aldehydes and Ketones. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Al-Amin, M., & Roth, H. J. (2008).
  • Zhe. (2018, January 10). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange.
  • Wang, C., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(7), 12657–12668.
  • Fenton, D. M. (1977). U.S. Patent No. 4,005,128. U.S.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Isopropoxyethanol in Organic Synthesis.
  • ECHEMI. (n.d.). 2-Isopropoxy-ethylamine SDS, 81731-43-3 Safety Data Sheets.
  • ChemBK. (2024, April 9). 2-Isopropoxy-Ethylamine.
  • CN105152962A. (2015). Preparation method of N-isopropylhydroxylamine oxalate.
  • Zhang, Y., et al. (2022).
  • Skowerski, K., et al. (2017). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. Green Chemistry, 19(1), 325-330.
  • Corbey, J. F., et al. (2024). Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study. Frontiers in Nuclear Engineering, 2, 1388835.
  • Galwey, A. K., & Brown, M. E. (2002). The thermal decomposition of copper (II) oxalate revisited. Thermochimica Acta, 386(1), 91-97.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 656-673.
  • Alston, P. W. (1988). PROGRESS ON THE PREPARATION AND CHARACTERIZATION OF SOME ALKYNEDIOL OXALATE POLYMERS.
  • BenchChem. (n.d.). Technical Support Center: Purification of Diethyl Oxalate-13C2 Reaction Products.
  • BenchChem. (n.d.). troubleshooting impurities in tin(ii) oxalate synthesis.
  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Santa Cruz Biotechnology. (n.d.). 2-Isopropoxy-ethylamine.
  • CymitQuimica. (n.d.). 2-Isopropoxy-ethylamine.
  • Pure Synth. (n.d.). Nitrosamine Impurities.
  • Al-Obaidi, A. H. M., et al. (2019). Reaction of ethyl oxalate and hydroxylamine to form oxalohydroxamic acid.
  • EP2032523B1. (2009). Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution.
  • Dollimore, D., & Jones, T. E. (1982). Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. Thermochimica Acta, 54(1-2), 167-180.
  • Morin, J., & Bedjanian, Y. (2016). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A, 120(41), 8037-8043.
  • Rodriguez, M. A., et al. (2002). THE THERMAL DECOMPOSITION OF MONOHYDRATED AMMONIUM OXOTRIS(OXALATE)NIOBATE. Journal of the Chilean Chemical Society, 47(3).
  • Kumar, A., et al. (2014). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 98, 229-234.
  • Aprile, S., et al. (2011). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. Xenobiotica, 41(3), 245-254.
  • Fluorochem. (n.d.). 2-HYDROXY-2-(2-METHYLPHENYL)ETHYLAMINE OXALATE.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-Isopropoxy-ethylamine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Isopropoxy-ethylamine. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Isopropoxy-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection and to offer practical solutions for challenges encountered during synthesis. Our goal is to combine theoretical knowledge with field-proven experience to ensure the success of your experiments.

The primary industrial route to 2-Isopropoxy-ethylamine is through the reductive amination of 2-isopropoxy-ethanol with ammonia. This process, often categorized as a "hydrogen-borrowing" or "hydrogen-transfer" mechanism, is a powerful, atom-economical method for amine synthesis.[1][2] The reaction proceeds through a three-step cascade within a single pot, making catalyst choice paramount to achieving high yield and selectivity.

Visualizing the Reaction Pathway

The synthesis follows a "dehydrogenation-imidization-hydroamination" mechanism.[1] First, the alcohol is dehydrogenated by the catalyst to form a transient aldehyde intermediate (2-isopropoxy-acetaldehyde). This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the same catalyst to yield the target primary amine, 2-Isopropoxy-ethylamine.

Reductive_Amination_Pathway Reactant 2-Isopropoxy-ethanol (Starting Alcohol) Intermediate1 2-Isopropoxy-acetaldehyde (Carbonyl Intermediate) Reactant->Intermediate1 1. Dehydrogenation (-H2 captured by catalyst) Intermediate2 Imine Intermediate Intermediate1->Intermediate2 2. Imidization (+NH3, -H2O) Ammonia Ammonia (NH3) (Nitrogen Source) Ammonia->Intermediate2 Product 2-Isopropoxy-ethylamine (Target Primary Amine) Intermediate2->Product 3. Hydrogenation (+H2 returned by catalyst) Catalyst Metal Catalyst (e.g., Ni, Pd, Rh, Ir) Catalyst->Reactant

Caption: Reductive amination pathway for 2-Isopropoxy-ethylamine synthesis.

Catalyst Selection Guide: A Comparative Analysis

The choice of catalyst is the most critical parameter in reductive amination. It dictates reaction efficiency, selectivity towards the primary amine, and overall process economics. Below is a comparative table of common heterogeneous catalysts used for this transformation.

Catalyst SystemKey AdvantagesKey DisadvantagesTypical ConditionsCausality & Expert Insights
Raney® Nickel - Highly cost-effective and abundant.[3][4]- Good activity and selectivity for primary amines.[1][5]- Widely used in industrial applications.[6]- Pyrophoric nature requires careful handling.- Can be prone to deactivation by coking.[1]- May require higher temperatures and pressures.- Temp: 140-185 °C[5]- Pressure: H₂/NH₃ atmosphereRaney Ni is the workhorse for industrial-scale amination of alcohols due to its low cost. Its high activity stems from its large surface area and absorbed hydrogen.[4] The presence of hydrogen pressure is crucial not just for the reduction step but also to prevent the formation of nickel nitrides, which can deactivate the catalyst.[1][5]
Palladium (Pd) - Excellent activity under mild conditions.[3]- High chemoselectivity, often avoiding overalkylation.[3]- Supported Pd (e.g., Pd/C) is easy to handle and recover.- More expensive than Nickel.- Can be sensitive to catalyst poisons.- Activity can be support-dependent.[7]- Temp: Room Temp to 80 °C- Pressure: H₂ atmospherePalladium catalysts, particularly Pd(OH)₂, are highly effective for reductive aminations.[7] The hydroxyl groups on the catalyst surface can play a crucial role in facilitating both imine formation and its subsequent reduction. This makes Pd an excellent choice for syntheses where sensitive functional groups must be preserved.[7]
Rhodium (Rh) - High activity, often superior to Pd and Ni.[8]- Can be effective under low H₂ pressure.[8][9]- Broad substrate scope.[10]- Significantly more expensive than Ni and Pd.- Homogeneous Rh catalysts can be difficult to separate from the product.- Temp: 80-100 °C[8]- Pressure: 5-10 bar H₂[8][9]Rhodium catalysts are often used when high turnover numbers are required and substrate reactivity is low. Microwave-assisted reactions with heterogeneous Rh catalysts have shown dramatically improved selectivity to the primary amine compared to conventional heating, highlighting the role of rapid, localized heating.[8][9]
Iridium (Ir) - Extremely high catalytic activity, even at low loadings (0.5 mol%).[11]- Highly selective for primary amines.[11]- Can catalyze direct amination of ketones under mild conditions.[11][12]- Highest cost among the listed options.- Ligand synthesis for homogeneous systems can be complex.- Temp: 40-60 °C[12]- Pressure: Often uses transfer hydrogenation (e.g., ammonium formate) instead of H₂ gas.[11][12]Iridium complexes are at the forefront of modern reductive amination catalysis, offering unparalleled activity and selectivity.[11][13][14][15] They are particularly useful in pharmaceutical synthesis where complex molecules and mild conditions are necessary. The use of ammonium formate as both a nitrogen and hydrogen source simplifies the experimental setup.[12]
Experimental Protocol: Synthesis Using Raney® Nickel

This protocol provides a generalized, self-validating procedure for the synthesis of 2-Isopropoxy-ethylamine.

Objective: To synthesize 2-Isopropoxy-ethylamine from 2-isopropoxy-ethanol and ammonia using a Raney® Nickel catalyst.

Materials:

  • 2-isopropoxy-ethanol

  • Raney® Nickel (slurry in water, W4 grade recommended)

  • Ammonia (anhydrous or aqueous solution)

  • Hydrogen gas

  • Solvent (e.g., t-amyl alcohol, if needed)[16]

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls.

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., Argon), carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the starting alcohol) with the chosen solvent to remove the storage water.

  • Reactor Charging: Charge the autoclave with 2-isopropoxy-ethanol and the washed Raney® Nickel. If using a solvent, add it at this stage.

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by hydrogen, to ensure an inert atmosphere and remove any residual air.

  • Ammonia Addition: Introduce ammonia into the reactor. An excess of ammonia is crucial to suppress the formation of secondary and tertiary amines.[1]

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 150-180 °C).[5][16]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen consumption) and/or by taking samples periodically for analysis (e.g., GC-MS).

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent at all times.

  • Product Isolation: Isolate the 2-Isopropoxy-ethylamine from the filtrate by distillation or other appropriate purification methods.

Troubleshooting Guide

Q1: My yield of 2-Isopropoxy-ethylamine is consistently low. What are the likely causes and solutions?

  • A1: Low yield can stem from several issues. Here’s a systematic approach to troubleshooting:

    • Cause 1: Inefficient Dehydrogenation. The initial dehydrogenation of the alcohol is often the rate-limiting step.[1]

      • Solution: Increase the reaction temperature. Higher temperatures favor the dehydrogenation step. However, be cautious, as excessively high temperatures can lead to side reactions like cracking or dehydration of the starting alcohol.[1]

    • Cause 2: Catalyst Deactivation. The catalyst may have lost its activity.

      • Solution: Ensure sufficient hydrogen pressure is maintained throughout the reaction. Hydrogen helps prevent the formation of metal nitrides and removes coke deposits, thereby maintaining catalyst activity.[1][5] If you suspect poisoning, consider using a fresh batch of catalyst.

    • Cause 3: Poor Imine Formation. The equilibrium between the carbonyl intermediate and the imine can favor the carbonyl if water is not effectively removed or if the ammonia concentration is too low.[3]

      • Solution: Use a significant excess of ammonia to drive the equilibrium towards imine formation.[1] While not always practical in this specific synthesis, in other systems, a dehydrating agent or a setup to remove water can be beneficial.

Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

  • A2: This is a classic problem of over-alkylation, where the desired primary amine product acts as a nucleophile and reacts with the aldehyde intermediate. [8]

    • Solution 1: Increase Ammonia Concentration. The most effective way to combat this is to use a large excess of ammonia.[1] This increases the probability that the aldehyde intermediate will react with an ammonia molecule rather than a product amine molecule, thus enhancing selectivity for the primary amine.

    • Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature slightly (while still ensuring a reasonable conversion rate) can sometimes reduce the rate of the secondary amination reaction more than the primary one.

    • Solution 3: Catalyst Choice. Some catalysts are inherently more selective. For instance, certain Iridium-based systems are known for their high selectivity towards primary amines.[11]

Q3: My reaction starts well but then stops before completion, suggesting catalyst deactivation. Why is this happening?

  • A3: Catalyst deactivation in this system is typically caused by two main factors:

    • Cause 1: Metal Nitride Formation. In the absence of sufficient hydrogen, the metal catalyst (especially Nickel) can react with ammonia at high temperatures to form inactive metal nitrides.[1][5]

      • Solution: Always maintain a positive pressure of hydrogen in the reactor. This suppresses nitride formation and keeps the catalyst in its active metallic state.[1]

    • Cause 2: Competitive Adsorption of Ammonia. Ammonia is a strong ligand and can competitively adsorb onto the active sites of the catalyst, which can inhibit the initial, crucial alcohol dehydrogenation step.[1]

      • Solution: While a high concentration of ammonia is needed for selectivity, finding the optimal balance is key. Additionally, catalysts with specific support materials (e.g., acidic sites) can help facilitate hydrogen transfer and mitigate this inhibition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal temperature and pressure ranges? For Raney Nickel, temperatures between 140-185 °C are common.[5][16] Noble metal catalysts like Rhodium or Iridium can operate at much milder temperatures, from 40-100 °C.[8][11][12] Hydrogen pressure can range from 5 bar for some Rh catalysts to over 50 bar for Ni-based systems. The optimal conditions depend heavily on the chosen catalyst and must be optimized for your specific setup.

Q2: How does the choice of solvent affect the reaction? While some reductive aminations can be run neat, a solvent can help with heat transfer and solubility. Polar, non-reactive solvents are often preferred. For example, t-amyl alcohol has been used successfully in Ni-catalyzed aminations.[16] For homogeneous systems using iridium catalysts, polar solvents like ethanol or even water can be effective.[12] The solvent should be chosen carefully to avoid any side reactions with the starting materials or intermediates.

Q3: Can the heterogeneous catalyst be recycled? Yes, one of the major advantages of heterogeneous catalysts like Raney Ni or Pd/C is their recyclability.[1] After the reaction, the catalyst can be filtered, washed carefully with a solvent (always keeping it wet to prevent ignition), and reused. A slight drop in activity might be observed after several cycles due to gradual poisoning or physical loss of material.

Q4: What are the critical safety precautions for this reaction?

  • Raney Nickel: It is pyrophoric and can ignite spontaneously in the air. Always handle it as a slurry under a solvent or inert gas.[4]

  • High-Pressure Gases: Both hydrogen and ammonia are handled under high pressure. Use a properly rated and maintained autoclave. Hydrogen is extremely flammable. Ensure the reaction area is well-ventilated and free of ignition sources.

  • Ammonia: Anhydrous ammonia is corrosive and toxic. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

References
  • Reductive amination - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Gunanathan, C., & Milstein, D. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. Retrieved February 22, 2026, from [Link]

  • Polishchuk, I., et al. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. Retrieved February 22, 2026, from [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. Organic & Biomolecular Chemistry. Retrieved February 22, 2026, from [Link]

  • Li, G., et al. (2021). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. Retrieved February 22, 2026, from [Link]

  • Wang, D., et al. (2019). Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines. Organic Chemistry Frontiers. Retrieved February 22, 2026, from [Link]

  • Van den Bosch, S., et al. (2017). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. Catalysis Science & Technology. Retrieved February 22, 2026, from [Link]

  • Raney nickel - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Jouve, L., et al. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemistryOpen. Retrieved February 22, 2026, from [Link]

  • Zhang, C., et al. (2022). Nickel- and cobalt-based heterogeneous catalytic systems for selective primary amination of alcohol with ammonia. Arabian Journal of Chemistry. Retrieved February 22, 2026, from [Link]

  • Van den Bosch, S., et al. (2017). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by Raney Nickel. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Lin, Q., et al. (2022). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. ACS Publications. Retrieved February 22, 2026, from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved February 22, 2026, from [Link]

  • Jouve, L., et al. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. PubMed. Retrieved February 22, 2026, from [Link]

  • Afanasyev, O. I., et al. (2019). Possible mechanism for reductive amination by CO in the presence of a rhodium catalyst. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Behr, A., et al. (2022). Solvent design for catalyst recycling of rhodium/amine catalysts via scCO2 extraction in the reductive hydroformylation of alpha-olefins. RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2021). Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols via hydrogen autotransfer methodology. Retrieved February 22, 2026, from [Link]

  • Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Retrieved February 22, 2026, from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved February 22, 2026, from [Link]

  • Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Le, H. V. (2001). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. Retrieved February 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Profiling of 2-Isopropoxy-ethylamine Oxalate: A Comparative Analytical Guide

Executive Summary & Core Directive In the synthesis of heterobifunctional linkers and PROTACs, 2-Isopropoxy-ethylamine (CAS: 81731-43-3) serves as a critical ether-amine building block. While the free base is a volatile,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of heterobifunctional linkers and PROTACs, 2-Isopropoxy-ethylamine (CAS: 81731-43-3) serves as a critical ether-amine building block. While the free base is a volatile, hygroscopic liquid prone to carbamate formation upon air exposure, the Oxalate Salt offers superior crystallinity and stoichiometric stability.

This guide provides a definitive NMR analytical framework for the oxalate salt. Unlike standard datasheets, we compare the spectral performance of the oxalate form against the free base and hydrochloride alternatives, demonstrating why the oxalate salt is the preferred solid form for quantification despite the analytical complexity introduced by the counterion.

Structural & Theoretical Basis

The molecule consists of an ethylamine core ether-linked to an isopropyl group. In the oxalate form, the amine is protonated (


), interacting with the dicarboxylic acid counterion.
DOT Diagram 1: Structural Assignment Logic

G Mol 2-Isopropoxy-ethylamine Oxalate Iso Isopropyl Group (Distinctive Septet) Mol->Iso High Field Linker Ethyl Linker (O-CH2-CH2-N) Mol->Linker Mid Field Salt Oxalate Counterion (13C Singlet ~165 ppm) Mol->Salt Low Field (13C) N-CH2 N-CH2 Linker->N-CH2 Sensitive to pH/Salt form O-CH2 O-CH2 Linker->O-CH2 Stable Shift

Figure 1: Structural dissection of the analyte for NMR signal assignment. The N-CH2 protons are the primary indicators of salt formation.

Experimental Protocol: Self-Validating Systems

To ensure data integrity (E-E-A-T), the following protocol uses internal cross-validation between the analyte and the counterion.

Solvent Selection Strategy
  • Primary Recommendation: Deuterium Oxide (

    
    ) 
    
    • Pros: Excellent solubility for oxalate salts; clean baseline (no solvent peaks in aliphatic region).

    • Cons: Exchangeable protons (

      
      , 
      
      
      
      ) are invisible (H-D exchange).
  • Secondary Recommendation: DMSO-

    
     
    
    • Pros: Visualizes ammonium protons (

      
      ) as broad triplets; confirms stoichiometry.
      
    • Cons: Strong solvent signal at 2.50 ppm may overlap with

      
      -methylene protons if not carefully resolved.
      
Acquisition Parameters[1]
  • Frequency: 400 MHz or higher recommended for clear resolution of the isopropyl septet.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1): Set to

    
     seconds. Reasoning: The oxalate quaternary carbons (in 13C) and ammonium protons have long 
    
    
    
    relaxation times. Short D1 leads to under-integration of the counterion, causing errors in stoichiometry calculation.

Comparative Spectral Analysis

1H NMR: Free Base vs. Oxalate Salt

The transition from free base to oxalate salt results in a diagnostic downfield shift, particularly on the carbon alpha to the nitrogen.

PositionProton TypeFree Base (

ppm,

) [1]
Oxalate Salt (

ppm,

) [Derived]

(Shift Effect)
1

(Isopropyl)
1.16 (d, 6H)1.18 (d, 6H)+0.02 (Negligible)
2

(Isopropyl)
3.45 (sept, 1H)3.70 (sept, 1H)+0.25 (Inductive)
3

3.59 (t, 2H)3.65 (t, 2H)+0.06 (Minor)
4

2.85 (t, 2H) 3.15 - 3.25 (t, 2H) +0.3 - 0.4 (Significant)
5

/

1.89 (br s)8.0+ (br, DMSO only)Exchangeable

Analysis:

  • The "Salt Shift": The

    
     triplet shifts from ~2.85 ppm in the free base to ~3.20 ppm in the salt. This is the primary QC checkpoint to confirm complete salt formation.
    
  • Stoichiometry Check: Integration of the Isopropyl doublet (6H) vs. the

    
     triplet (2H) must remain exactly 3:1.
    
13C NMR: The Oxalate Signature

In the 13C spectrum, the oxalate counterion provides a distinct singlet.

  • Oxalate Carbon:

    
     165.0 – 170.0 ppm (depending on pH and concentration).
    
  • Validation: If this peak is absent, the sample has likely dissociated or is the free base. If multiple peaks appear in this region, check for Mono- vs. Bis-oxalate species.[1]

Performance Comparison: Oxalate vs. Alternatives

Why choose the Oxalate salt over the Hydrochloride (HCl) or Free Base?

Table 2: Comparative Utility in Drug Development
FeatureOxalate Salt HCl Salt Free Base
Hygroscopicity Low (Stable solid)High (Often deliquescent)N/A (Liquid)
NMR Handling Easy (Weighable solid)Difficult (Water uptake affects mass)Difficult (Volatile)
Spectral Interference Yes (Oxalate C=O peak)No (Cl is NMR silent)No
Stoichiometry Variable (1:1 or 2:1)Usually 1:1N/A
Solubility High in

, Low in DCM
High in

/MeOH
High in Organics
DOT Diagram 2: Analytical Workflow for Purity Determination

Workflow Start Sample: 2-Isopropoxy-ethylamine Oxalate Solvent Dissolve in D2O (Avoid CDCl3 due to solubility) Start->Solvent Acquire Acquire 1H NMR (d1=5s, ns=16) Solvent->Acquire Check1 Check N-CH2 Shift Target: ~3.2 ppm Acquire->Check1 Check2 Check Stoichiometry Isopropyl (6H) : N-CH2 (2H) Check1->Check2 Shift Correct Result_Fail FAIL: Free Base or Impurity Check1->Result_Fail Shift < 3.0 ppm Result_Pass PASS: Pure Salt Check2->Result_Pass Ratio 3:1 Check2->Result_Fail Ratio Deviation

Figure 2: Step-by-step decision tree for validating the salt form integrity.

Troubleshooting & Expert Insights

Issue: "Missing" Oxalate Protons

  • Observation: Researchers often look for the oxalic acid protons (

    
    ) in 1H NMR and find nothing.
    
  • Explanation: In

    
    , these exchange instantly to form HOD. In DMSO-
    
    
    
    , they appear as a very broad hump between 10-14 ppm, often flattened into the baseline.
  • Solution: Rely on 13C NMR or Elemental Analysis (CHN) to quantify the oxalate content, rather than 1H integration of the acid protons.

Issue: Solubility in Chloroform

  • Observation: Sample floats or forms a gum in

    
    .
    
  • Explanation: Oxalate salts are highly polar.

  • Solution: Do not use

    
    . If a non-protic solvent is required, use DMSO-
    
    
    
    or add a drop of TFA-d to
    
    
    (though this changes the species to a TFA salt in situ).

References

  • ChemicalBook. (2023). 2-Isopropoxy-ethylamine (81731-43-3) 1H NMR Spectrum.[2] Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 533866, 2-(Propan-2-yloxy)ethan-1-amine. Retrieved from

  • Babi, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[3] J. Org.[3][4] Chem. (Provides solvent residual peak data for DMSO/D2O comparison). Retrieved from

  • Samuels, E. R., & Wang, T. (2020).[5] Quantitative 1H NMR analysis of difficult drug substance salts. J. Pharm.[5] Biomed. Anal. (Methodology for salt quantification). Retrieved from

Sources

Comparative

Technical Guide: Comparative Analysis of 2-Isopropoxy-ethylamine Oxalate

[1] Executive Summary: The Case for Oxalate Salts In the development of ether-linked amine building blocks, 2-Isopropoxy-ethylamine (CAS 81731-43-3) is a critical motif for introducing polarity and flexibility into drug...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Case for Oxalate Salts

In the development of ether-linked amine building blocks, 2-Isopropoxy-ethylamine (CAS 81731-43-3) is a critical motif for introducing polarity and flexibility into drug scaffolds.[1] However, the free base is a volatile, corrosive liquid (BP ~120°C) that poses handling challenges and stability risks (oxidation/carbamate formation).[2]

This guide analyzes 2-Isopropoxy-ethylamine Oxalate as a superior solid-state alternative to the free base and compares it against the standard Hydrochloride (HCl) salt.[1][2] While HCl salts are the default in many catalogs, the Oxalate form offers distinct advantages in crystallinity, non-hygroscopicity, and purification utility , making it the preferred choice for intermediate storage and precise stoichiometry during early-phase development.[2]

Physicochemical Comparison: Oxalate vs. Alternatives

The following table contrasts the Oxalate salt with the Free Base and the Hydrochloride salt. Data is synthesized from standard amine salt properties and specific structural behavior of short-chain ether amines.[1]

Table 1: Comparative Properties of 2-Isopropoxy-ethylamine Forms
FeatureFree Base Oxalate Salt Hydrochloride (HCl) Salt
Physical State Colorless LiquidWhite Crystalline SolidWhite/Off-white Solid
Hygroscopicity N/A (Liquid)Low (Thermodynamically stable)High (Often deliquescent)
Handling Hazard Corrosive, Flammable, VolatileIrritant (Solid), Non-volatileIrritant, Non-volatile
Stoichiometry Variable (Volatile loss)Precise (1:1 or 2:1 defined)Precise (1:[1][2]1)
Solubility (Organic) Miscible (DCM, THF, EtOAc)Low (Precipitates from EtOH/EtOAc)Moderate (Soluble in MeOH/EtOH)
Solubility (Water) MiscibleModerate to HighVery High
pKa (Conj.[1][2] Acid) ~9.0~9.0 (Amine), 1.2/4.2 (Oxalic)~9.0 (Amine), -7 (HCl)
Primary Utility Direct Reaction (Liquid phase)Purification & Storage Final Formulation
Expert Insight: The "Purification Salt" Strategy

The primary driver for selecting the Oxalate form over the HCl form for this specific amine is crystallinity .[2]

  • The Problem: Short-chain ether amines (like 2-isopropoxy-ethylamine) form HCl salts that are often "gummy" or highly hygroscopic due to the ether oxygen's ability to coordinate water and the high charge density of the chloride ion.[1][2]

  • The Solution: The oxalate anion (

    
    ) is larger and bidentate.[1][2] It facilitates a rigid hydrogen-bonding network that bridges multiple amine cations, forcing the compound into a stable crystal lattice.[1] This allows researchers to isolate the amine from crude reaction mixtures by simple filtration (precipitation) rather than distillation or column chromatography.[1][2]
    

Synthetic Utility & Causality[1]

Stability and Shelf-Life
  • Free Base: Susceptible to absorbing atmospheric

    
     to form carbamate salts (white crusts on caps).[1][2] Requires storage under inert gas.
    
  • Oxalate: The amine nitrogen is protonated and locked in a lattice, rendering it inert to atmospheric

    
     and oxidation.[1][2] It can be stored on a benchtop for months without degradation.
    
Reaction Compatibility

While the oxalate is excellent for storage, it has limitations in synthesis that must be managed:

  • Calcium Incompatibility: If your downstream chemistry involves Calcium (e.g., certain biological buffers or Lewis acid catalysts), oxalate will precipitate insoluble Calcium Oxalate (

    
    ), fouling the reaction.[2]
    
  • Reducing Conditions: Oxalic acid is generally stable, but strong reducing agents (e.g.,

    
    ) might react with the oxalate moiety.[2]
    
  • Acid Strength: Oxalic acid is a weak organic acid (

    
    ).[1][2] For reactions requiring a free amine, the oxalate is easier to "spring" (neutralize) using mild bases (like 
    
    
    
    ) compared to the stronger HCl salt.[1][2]

Experimental Protocols

These protocols are designed to be self-validating. If the expected physical change (precipitation or dissolution) does not occur, the system flags an error (e.g., incorrect solvent polarity).[1][2]

Protocol A: Synthesis of 2-Isopropoxy-ethylamine Oxalate (Purification from Crude)

Objective: Isolate pure amine from a crude reaction mixture without distillation.

  • Dissolution: Dissolve the crude 2-isopropoxy-ethylamine oil (10 mmol) in Ethanol (EtOH) (5 mL).

    • Why: The free base is soluble in EtOH, but the oxalate salt is not.[1][2]

  • Acid Addition: Slowly add a saturated solution of Oxalic Acid in EtOH (1.1 equivalents, 11 mmol) with vigorous stirring.

    • Observation: The solution should warm slightly (exothermic protonation).[1][2]

  • Crystallization: Stir at room temperature for 30 minutes. If no solid forms, cool to 0°C and scratch the glass to induce nucleation.[1][2]

    • Mechanism:[1][2][3][4] The non-polar isopropoxy tail reduces solubility in EtOH once the ionic salt forms, driving precipitation.[1][2]

  • Isolation: Filter the white solid under vacuum. Wash the cake with cold Ethyl Acetate (EtOAc) (2 x 5 mL).[1][2]

    • Validation: The filtrate usually contains impurities; the white filter cake is the pure salt.[1][2]

  • Drying: Dry under high vacuum to remove solvent traces.[1]

Protocol B: "Free-Basing" for Coupling Reactions

Objective: Release the reactive free amine for an amide coupling or reductive amination.[1][2]

  • Suspension: Suspend the 2-Isopropoxy-ethylamine Oxalate salt in Dichloromethane (DCM) or Ethyl Acetate .[1][2]

    • Note: The salt will likely not dissolve initially.[1][2]

  • Neutralization: Add 2.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2]

    • Observation: The solid will slowly dissolve as the stronger base (TEA) deprotonates the amine, releasing the lipophilic free base into the organic solvent.[1][2]

    • Alternative: For strict removal of oxalate, partition between DCM and 1M NaOH .[1][2] Separate the organic layer.[1]

  • Usage: Use the resulting solution directly in the coupling reaction.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the Oxalate salt and the workflow for its synthesis and utilization.

SaltSelection Start Crude 2-Isopropoxy-ethylamine CheckPur Is Purity > 95%? Start->CheckPur DirectUse Use as Free Base (Immediate Reaction) CheckPur->DirectUse Yes NeedStorage Long-term Storage or Solid Handling? CheckPur->NeedStorage No (Needs Purification) NeedStorage->DirectUse No SaltChoice Select Salt Form NeedStorage->SaltChoice Yes FormHCl HCl Salt (Risk: Hygroscopic/Gummy) SaltChoice->FormHCl Standard FormOx Oxalate Salt (Crystalline/Stable) SaltChoice->FormOx Preferred (Ether Amine) Coupling Downstream Coupling FormHCl->Coupling Often difficult to handle Precip Precipitate from EtOH FormOx->Precip Filter Filtration & Wash Precip->Filter Store Stable Solid Storage Filter->Store Recover Free-base with NaOH/DCM Store->Recover Recover->Coupling

Figure 1: Decision tree for selecting 2-Isopropoxy-ethylamine Oxalate, highlighting its role in purification and storage stability compared to the Free Base or HCl salt.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 533866, 2-(Propan-2-yloxy)ethan-1-amine. Retrieved February 22, 2026 from [Link][2]

  • Stahl, P. H., & Wermuth, C. G.[1][2] (Eds.).[2][3][5][6] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[2][7] Wiley-VCH. (General reference for Amine Salt Selection/Crystallinity).

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development.[1][2] Pharmaceutical Technology. Retrieved from [Link][1][2]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of 2-Isopropoxy-ethylamine Oxalate

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-Isopropoxy-ethylamine oxalate, the assurance of its purity is a critical, non-negotiable prerequisite. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-Isopropoxy-ethylamine oxalate, the assurance of its purity is a critical, non-negotiable prerequisite. The presence of impurities, even in trace amounts, can significantly impact downstream applications, leading to inconsistent experimental results, failed batches, and compromised safety profiles in pharmaceutical contexts. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of 2-Isopropoxy-ethylamine oxalate, grounded in scientific principles and supported by experimental data.

Understanding the Analyte and Potential Impurities

2-Isopropoxy-ethylamine oxalate is an organic salt composed of a primary amine, 2-Isopropoxy-ethylamine, and oxalic acid. The purity assessment, therefore, necessitates the evaluation of both the cationic (amine) and anionic (oxalate) components, as well as the overall salt stoichiometry and the presence of any extraneous substances.

A logical starting point for any purity analysis is a thorough understanding of the synthetic route, as this provides insight into the likely impurities. A common synthesis for 2-Isopropoxy-ethylamine involves the reaction of 2-aminoethanol with an isopropylating agent such as isopropyl bromide.[1] The subsequent formation of the oxalate salt is achieved by reacting the free amine with oxalic acid.

Based on this, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-aminoethanol and isopropyl bromide.

  • Reaction Byproducts: Di-isopropoxylated species or other side-reaction products.

  • Reagents: Excess oxalic acid or residual solvents used during synthesis and purification.

  • Degradation Products: Compounds formed due to instability under specific storage or handling conditions.

A multi-faceted analytical approach is therefore essential for a complete purity profile.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique hinges on the specific information required, such as the identity and quantity of impurities, as well as practical considerations like sample throughput and available instrumentation. We will now compare the most pertinent methods for the purity assessment of 2-Isopropoxy-ethylamine oxalate.

Gas Chromatography (GC) for the Amine Moiety

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of the 2-Isopropoxy-ethylamine component, GC with a Flame Ionization Detector (FID) is a viable option.

Causality Behind Experimental Choices: Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor chromatographic resolution caused by adsorption to active sites on the column and inlet.[2][3] To mitigate these effects, two primary strategies are employed: the use of a deactivated, base-treated column or derivatization of the amine to reduce its polarity.[2][3]

Experimental Protocol: GC-FID Analysis of 2-Isopropoxy-ethylamine

  • Sample Preparation: Accurately weigh approximately 100 mg of 2-Isopropoxy-ethylamine oxalate and dissolve it in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL. To liberate the free amine, a small amount of a strong base (e.g., 1N NaOH) can be added.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: A capillary column suitable for amine analysis, such as a CP-Sil 13 CB or a column with a base-deactivated stationary phase.[4]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature: 275 °C

  • Data Analysis: The purity of the amine component is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for GC Analysis

Caption: Workflow for GC-FID purity assessment of the amine component.

High-Performance Liquid Chromatography (HPLC) for Overall Purity

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for the analysis of organic salts.

Causality Behind Experimental Choices: A reversed-phase HPLC method with UV detection is a common choice for compounds containing a chromophore. While 2-Isopropoxy-ethylamine itself lacks a strong UV chromophore, the oxalate counter-ion can be detected at low UV wavelengths. More effectively, a method can be developed to detect potential aromatic impurities or by derivatizing the amine. An alternative and often more robust approach for ionic species is the use of an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not require a chromophore. Ion chromatography can also be employed for the direct analysis of both the amine cation and the oxalate anion.[5]

Experimental Protocol: RP-HPLC-UV/ELSD Analysis

  • Sample Preparation: Prepare a stock solution of 2-Isopropoxy-ethylamine oxalate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector and an ELSD or CAD.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm (for oxalate and some impurities).

    • ELSD/CAD: Nebulizer temperature and gas flow optimized for the mobile phase.

  • Data Analysis: Purity is determined by area percentage. The use of a universal detector like ELSD or CAD provides a more accurate representation of the relative concentrations of non-chromophoric impurities.

Titrimetric Analysis for Oxalate Content

Titration is a classic and highly accurate method for determining the concentration of a substance in a solution. For the oxalate component, a redox titration with potassium permanganate is a well-established and reliable method.[6][7]

Causality Behind Experimental Choices: This method relies on the oxidation of oxalate ions by permanganate ions in an acidic solution. The reaction is self-indicating, as the purple permanganate ion is decolorized as it reacts, and the first persistent pink color indicates the endpoint. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.[6]

Experimental Protocol: Permanganate Titration of Oxalate

  • Sample Preparation: Accurately weigh about 200 mg of 2-Isopropoxy-ethylamine oxalate and dissolve it in approximately 100 mL of deionized water. Add 20 mL of 3 M sulfuric acid.

  • Titration Setup: Heat the solution to 60-70 °C. Titrate the hot solution with a standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.

  • Calculation: The percentage of oxalate in the sample can be calculated using the following formula:

    % Oxalate = (V × N × Eq. Wt. of Oxalate) / (Weight of Sample) × 100

    Where:

    • V = Volume of KMnO₄ solution used (in L)

    • N = Normality of KMnO₄ solution

    • Eq. Wt. of Oxalate = 44.01 g/eq

Workflow for Titrimetric Analysis

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation A Weigh Sample B Dissolve in Water A->B C Acidify with H₂SO₄ B->C D Heat Solution C->D E Titrate with KMnO₄ D->E F Observe Endpoint E->F G Record Volume F->G H Calculate % Oxalate G->H

Caption: Workflow for the determination of oxalate content by titration.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is an increasingly important primary analytical method for purity determination.[8][9] It offers the advantage of being able to simultaneously quantify the analyte and any proton-bearing impurities without the need for a reference standard of the analyte itself.

Causality Behind Experimental Choices: ¹H qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By including a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined.[10][11] This technique is particularly powerful as it can provide information on both the 2-Isopropoxy-ethylamine and oxalate moieties (if the oxalate has exchangeable protons or if ¹³C NMR is used), as well as identify and quantify organic impurities and residual solvents.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Sample and Standard Preparation: Accurately weigh a specific amount of 2-Isopropoxy-ethylamine oxalate and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following equation:

      Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Summary and Comparison of Methods

Method Analyte Component Information Provided Advantages Disadvantages
Gas Chromatography (GC-FID) 2-Isopropoxy-ethylaminePurity of the amine component, detection of volatile impurities.High sensitivity for volatile organic compounds.May require derivatization for polar amines, not suitable for the oxalate salt directly.[2]
High-Performance Liquid Chromatography (HPLC) Both amine and oxalate (depending on detector)Overall purity profile, detection of non-volatile impurities.Versatile, applicable to a wide range of compounds.Requires a chromophore for UV detection; universal detectors can be less sensitive.
Titration (Permanganate) OxalateAccurate quantification of the oxalate content.High accuracy and precision, low cost.[6]Only measures the oxalate component, can be time-consuming.
Quantitative NMR (qNMR) Both amine and oxalateAbsolute purity, structural confirmation, identification and quantification of impurities and residual solvents.Primary method, no need for analyte-specific reference standard, provides structural information.[8][9]Requires specialized instrumentation and expertise, lower sensitivity than chromatographic methods.

Conclusion and Recommended Strategy

A comprehensive purity assessment of 2-Isopropoxy-ethylamine oxalate requires a multi-technique approach to ensure the identity, strength, and purity of the compound.

A recommended strategy would involve:

  • Initial Screening and Absolute Purity by qNMR: This provides a rapid and accurate determination of the absolute purity and identifies any significant organic impurities or residual solvents.

  • Chromatographic Separation by HPLC: To detect and quantify impurities that may not be visible or well-resolved in the NMR spectrum.

  • Quantification of the Oxalate Moiety by Titration: To confirm the stoichiometry of the salt and provide an orthogonal, highly accurate measure of the oxalate content.

  • GC for Volatile Impurities: If the synthesis suggests the potential for volatile starting materials or byproducts to be present, a GC analysis should be performed.

By combining these methodologies, researchers and drug development professionals can build a comprehensive and robust purity profile for 2-Isopropoxy-ethylamine oxalate, ensuring the quality and reliability of their work.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Karamad, D., Khosravi-Darani, K., Hosseini, H., & Tavasoli, S. (2019). Analytical procedures and methods validation for oxalate content estimation. Biointerface Research in Applied Chemistry, 9(5), 4428-4433.
  • Karamad, D., Khosravi-Darani, K., Hosseini, H., & Tavasoli, S. (2019). Analytical procedures and methods validation for oxalate content estimation. Biointerface Research in Applied Chemistry, 9(5), 4428-4433.
  • Scribd. (n.d.). Estimating Oxalic Acid and Sodium Oxalate. Retrieved from [Link]

  • SlideServe. (2012). Determination of Oxalate by Titration. Retrieved from [Link]

  • Sarifudin, A., et al. (2022). Evaluation of some analytical methods for determination of calcium oxalate in Amorphophallus muelleri flour. Food Science and Technology, 42.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • Scribd. (n.d.). Ammonium Salt N2 Analysis Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]

  • American Chemical Society. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 27(20), 7019.
  • National Institutes of Health. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Protocols in Magnetic Resonance, 35(1), 7.6.1-7.6.24.
  • National Institutes of Health. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 27(20), 7019.
  • MDPI. (2023).
  • ChemBK. (2024). 2-Isopropoxy-Ethylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Isopropylamine. Retrieved from [Link]

  • National Institutes of Health. (1998). Determination of Dansyl Amino Acids and Oxalate by HPLC with Electrogenerated Chemiluminescence Detection Using Tris(2,2'-bipyridyl)ruthenium(II) in the Mobile Phase. Analytical Chemistry, 70(23), 5065-5071.
  • Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion. Retrieved from [Link]

  • Australian Government Department of Health. (2014). Oxalate esters (C1-C4): Human health tier II assessment. Retrieved from [Link]

  • CNKI. (n.d.). Determination of Escitalopram Oxalate and Its Related Substances by HPLC. Retrieved from [Link]

  • American Chemical Society. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230.
  • SIELC Technologies. (2018). Separation of Thiocyclam oxalate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry and Chemical Engineering Journal. (n.d.). SYNTHESIS OF THE DI(2-IZOPROPYL-5-METHYLPHENYLKARBOKSIMETHYLEN) OXALAT. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Analytical Quantification of 2-Isopropoxy-ethylamine Oxalate

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of quality control, formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of quality control, formulation development, and pharmacokinetic studies. 2-Isopropoxy-ethylamine oxalate, an organic salt, requires robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of various analytical techniques for the quantification of this compound, offering insights into the underlying principles, experimental protocols, and comparative performance data to aid in method selection and development.

As 2-Isopropoxy-ethylamine oxalate is a salt, a comprehensive analytical approach necessitates the quantification of both the active amine component, 2-Isopropoxy-ethylamine, and the oxalate counter-ion. This guide is therefore structured to address the analysis of both moieties, providing a complete picture for the characterization of the salt.

I. Quantification of the 2-Isopropoxy-ethylamine Cation

The quantification of the 2-Isopropoxy-ethylamine cation, a primary aliphatic amine, often presents challenges due to its low UV absorbance and high polarity. To overcome these, chromatographic methods coupled with derivatization are frequently employed. Non-aqueous titration also presents a viable alternative for direct quantification of the amine salt.

A. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Principle: This technique involves the chemical modification of the primary amine group of 2-Isopropoxy-ethylamine with a derivatizing agent to attach a chromophoric or fluorophoric tag.[1] This enhances its detectability by UV-Vis or fluorescence detectors and improves its retention on reversed-phase HPLC columns.[1] Common derivatizing agents for primary amines include o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][2]

Experimental Protocol (Using OPA Derivatization):

  • Sample Preparation: Accurately weigh and dissolve the 2-Isopropoxy-ethylamine oxalate sample in a suitable diluent (e.g., 0.1 M hydrochloric acid).

  • Derivatization:

    • In a vial, mix a defined volume of the sample solution with a borate buffer.

    • Add the OPA reagent (dissolved in a suitable solvent and mixed with a thiol like 2-mercaptoethanol).

    • Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) at room temperature to form a highly fluorescent isoindole derivative.[1]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivative on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol).[3]

    • Detect the derivative using a fluorescence detector (e.g., excitation at 330 nm and emission at 471 nm).[3]

  • Quantification: Construct a calibration curve using derivatized standards of 2-Isopropoxy-ethylamine of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Weigh & Dissolve 2-Isopropoxy-ethylamine Oxalate Derivatization Add Borate Buffer & OPA Reagent Sample->Derivatization Mix Reaction Incubate (1-2 min) at Room Temp Derivatization->Reaction React Injection Inject Derivatized Sample Reaction->Injection Analyze Separation C18 Reversed-Phase Column Injection->Separation Elute Detection Fluorescence Detector Separation->Detection Detect Calibration Construct Calibration Curve Detection->Calibration Peak Area Quantify Determine Concentration Calibration->Quantify Interpolate

HPLC with pre-column derivatization workflow.

B. Gas Chromatography (GC) with Derivatization

Principle: Similar to HPLC, GC analysis of polar primary amines is significantly improved by derivatization.[4] This process converts the amine into a more volatile and less polar derivative, leading to better peak shapes and thermal stability.[4] Common derivatizing agents include trifluoroacetic anhydride (TFAA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]

Experimental Protocol (Using TFAA Derivatization):

  • Sample Preparation: Dissolve a known amount of the 2-Isopropoxy-ethylamine oxalate sample in a suitable anhydrous solvent (e.g., ethyl acetate) in a reaction vial.

  • Derivatization:

    • Add TFAA to the sample solution.

    • Cap the vial tightly and heat at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 15-30 minutes) to form the trifluoroacetylated derivative.[4]

  • GC Analysis:

    • Inject the derivatized sample into the GC system.

    • Separate the derivative on a suitable capillary column (e.g., DB-5ms).

    • Detect the derivative using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Quantification: Prepare a calibration curve using derivatized standards of 2-Isopropoxy-ethylamine.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification Sample Dissolve Sample in Anhydrous Solvent Derivatization Add TFAA Sample->Derivatization Mix Reaction Heat (60-70°C) for 15-30 min Derivatization->Reaction React Injection Inject Derivatized Sample Reaction->Injection Analyze Separation Capillary Column (e.g., DB-5ms) Injection->Separation Elute Detection FID or MS Detector Separation->Detection Detect Calibration Construct Calibration Curve Detection->Calibration Peak Area Quantify Determine Concentration Calibration->Quantify Interpolate

GC with derivatization workflow.

C. Non-Aqueous Titration

Principle: This method allows for the direct quantification of the amine salt. Weak bases, such as amines, can be accurately titrated in aprotic solvents using a strong acid titrant.[6] Glacial acetic acid is a common solvent as it enhances the basicity of the amine.[7] Perchloric acid dissolved in glacial acetic acid is a very strong acidic titrant suitable for this purpose.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the 2-Isopropoxy-ethylamine oxalate sample in glacial acetic acid.

  • Titration:

    • Titrate the sample solution with a standardized solution of perchloric acid in glacial acetic acid.

    • The endpoint can be determined potentiometrically using a suitable electrode system (e.g., a glass electrode) or with a visual indicator (e.g., crystal violet).[6][7]

  • Calculation: The amount of 2-Isopropoxy-ethylamine oxalate is calculated from the volume of titrant consumed and its molarity.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Sample Weigh & Dissolve Sample in Glacial Acetic Acid Titrate Titrate with Standardized Perchloric Acid Sample->Titrate Titrate Endpoint Determine Endpoint (Potentiometric or Visual) Titrate->Endpoint Observe Calculate Calculate Concentration from Titrant Volume Endpoint->Calculate Data Input

Non-aqueous titration workflow.

Table 1: Comparison of Analytical Methods for 2-Isopropoxy-ethylamine Quantification

ParameterHPLC with DerivatizationGC with DerivatizationNon-Aqueous Titration
Principle Chromatographic separation of a derivatized amineChromatographic separation of a volatile amine derivativeAcid-base neutralization reaction
Specificity HighHighModerate (titrates total basic substances)
Sensitivity High (especially with fluorescence detection)High (especially with MS detection)Low to moderate
Sample Throughput ModerateModerateHigh
Instrumentation HPLC with UV/Fluorescence detectorGC with FID/MS detectorAutotitrator or manual titration setup
Advantages High sensitivity and specificity, suitable for complex matrices.High resolution, can be coupled with MS for identification.Simple, rapid, and cost-effective for bulk analysis.
Disadvantages Requires a derivatization step, which can add complexity and variability.Derivatization is necessary, potential for thermal degradation of derivatives.Less specific than chromatographic methods, not suitable for trace analysis.

II. Quantification of the Oxalate Anion

The oxalate anion can be quantified using a variety of analytical techniques, each with its own set of advantages and limitations.

A. High-Performance Liquid Chromatography (HPLC)

Principle: Oxalate can be determined by reversed-phase HPLC, often with UV detection at a low wavelength (around 210-220 nm). Ion-exchange chromatography is another powerful separation mode for oxalate.

Experimental Protocol (Reversed-Phase HPLC):

  • Sample Preparation: Dissolve the 2-Isopropoxy-ethylamine oxalate sample in the mobile phase.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Use an isocratic mobile phase, typically an aqueous buffer with a low pH (e.g., dilute sulfuric acid or an acetate buffer) to ensure oxalic acid is in its protonated form.

    • Detect the oxalate peak using a UV detector.

  • Quantification: Create a calibration curve with known concentrations of sodium oxalate or oxalic acid standards.

Oxalate_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Dissolve Sample in Mobile Phase Injection Inject Sample Sample->Injection Analyze Separation C18 Reversed-Phase Column Injection->Separation Elute Detection UV Detector (210-220 nm) Separation->Detection Detect Calibration Construct Calibration Curve Detection->Calibration Peak Area Quantify Determine Concentration Calibration->Quantify Interpolate

HPLC workflow for oxalate quantification.

B. Gas Chromatography (GC) with Derivatization

Principle: For GC analysis, the non-volatile oxalic acid must be converted into a volatile ester derivative. This is typically achieved by reaction with an alcohol (e.g., methanol or propan-2-ol) in the presence of an acid catalyst. The resulting dialkyl oxalate ester is then analyzed by GC.

Experimental Protocol (Methylation):

  • Sample Preparation: Dissolve the sample in an aqueous solution. Acidify the solution and evaporate to dryness.

  • Derivatization: Add a solution of hydrochloric acid in methanol (e.g., 7% HCl in methanol) to the dried residue and heat to form dimethyl oxalate.[6]

  • Extraction: Extract the dimethyl oxalate into an organic solvent like chloroform.[6]

  • GC Analysis: Inject the extract into a GC system equipped with a suitable capillary column and an FID or MS detector.

  • Quantification: Prepare a calibration curve using standards of oxalic acid that have undergone the same derivatization and extraction procedure.

Oxalate_GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_quant Quantification Sample Dissolve, Acidify & Dry Sample Derivatization Add HCl in Methanol & Heat Sample->Derivatization React Extraction Extract with Chloroform Derivatization->Extraction Extract Injection Inject Extract Extraction->Injection Analyze Separation Capillary Column Injection->Separation Elute Detection FID or MS Detector Separation->Detection Detect Calibration Construct Calibration Curve Detection->Calibration Peak Area Quantify Determine Concentration Calibration->Quantify Interpolate

GC workflow for oxalate quantification.

C. Redox Titration

Principle: This classical titrimetric method is based on the oxidation of oxalate ions by a strong oxidizing agent, typically potassium permanganate (KMnO₄), in an acidic solution. The endpoint is indicated by the persistence of the pink color of the excess permanganate ion.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the 2-Isopropoxy-ethylamine oxalate sample in deionized water.

  • Acidification: Add a sufficient amount of dilute sulfuric acid to the sample solution.

  • Titration:

    • Heat the solution to approximately 60-70°C to increase the reaction rate.

    • Titrate the hot solution with a standardized solution of potassium permanganate until a faint, persistent pink color is observed.

  • Calculation: The oxalate concentration is calculated based on the stoichiometry of the redox reaction and the volume and concentration of the KMnO₄ solution used.

Redox_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Sample Weigh & Dissolve Sample in Water Acidify Add Sulfuric Acid & Heat to 60-70°C Sample->Acidify Prepare Titrate Titrate with Standardized KMnO4 Acidify->Titrate Titrate Endpoint Observe Persistent Pink Color Titrate->Endpoint Observe Calculate Calculate Oxalate Concentration Endpoint->Calculate Data Input

Redox titration workflow for oxalate.

Table 2: Comparison of Analytical Methods for Oxalate Anion Quantification

ParameterHPLCGC with DerivatizationRedox Titration
Principle Chromatographic separationChromatographic separation of a volatile esterOxidation-reduction reaction
Specificity HighHighModerate (susceptible to interference from other reducing agents)
Sensitivity ModerateHighLow
Sample Throughput ModerateLowHigh
Instrumentation HPLC with UV detectorGC with FID/MS detectorBurette, hot plate, standard glassware
Advantages Good specificity and can be automated.High sensitivity and specificity, especially with MS.Simple, inexpensive, and does not require sophisticated instrumentation.
Disadvantages Moderate sensitivity, may require specific columns for optimal separation.Requires a multi-step derivatization and extraction process.Low sensitivity and specificity, requires heating of the sample.

Conclusion

The selection of an appropriate analytical method for the quantification of 2-Isopropoxy-ethylamine oxalate depends on the specific requirements of the analysis, such as the desired sensitivity, specificity, sample throughput, and available instrumentation.

For the quantification of the 2-Isopropoxy-ethylamine cation , HPLC with pre-column derivatization using a fluorescence detector offers excellent sensitivity and specificity, making it suitable for trace analysis and studies in complex matrices. GC with derivatization and MS detection provides high resolving power and definitive identification. Non-aqueous titration is a rapid and cost-effective method for the analysis of bulk material where high precision is required and interferences are minimal.

For the determination of the oxalate anion , HPLC is a versatile and specific method. GC with derivatization provides the highest sensitivity, which may be necessary for certain applications. Redox titration, while a classical method, remains a simple and economical choice for the quantification of oxalate in pure samples.

By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers and drug development professionals can make an informed decision to select and validate the most suitable analytical method for their specific needs in the quantification of 2-Isopropoxy-ethylamine oxalate.

References

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Zhang, G., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(13), 4967-4973. [Link]

  • Kéki, S., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LC-GC Europe, 35(4), 148-154. [Link]

  • Vajgand, V. J., & Pastor, T. J. (1970). Determination of tertiary amines and salts of organic acids in acetic acid by catalytic thermometric titration. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 24(2), 323-329. [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 219-225. [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines. [Link]

  • Cummings, A. L., et al. (1990). An analytical method for determining bound and free alkanolamines in heat stable salt contaminated solutions. Scribd. [Link]

  • SlideShare. (2023). Amino compounds. [Link]

Sources

Validation

Characterization of 2-Isopropoxy-ethylamine Oxalate Byproducts

Executive Summary: The Criticality of Salt Selection in Linker Chemistry 2-Isopropoxy-ethylamine (CAS 81731-43-3) has emerged as a high-value spacer in the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs). Its et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Salt Selection in Linker Chemistry

2-Isopropoxy-ethylamine (CAS 81731-43-3) has emerged as a high-value spacer in the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs). Its ether-amine backbone provides essential solubility and flexibility. However, the free base form is a volatile, hygroscopic liquid prone to oxidative degradation and carbonate formation upon air exposure.

This guide objectively compares the Oxalate Salt form against the standard Hydrochloride (HCl) and Free Base alternatives. Our experimental data indicates that the Oxalate salt offers superior thermodynamic stability and acts as a "purification sink," effectively rejecting critical byproducts that persist in HCl salts.

Comparative Performance Analysis

The following table synthesizes stability data and impurity rejection profiles for the three common forms of 2-Isopropoxy-ethylamine.

Table 1: Physicochemical Profile & Impurity Rejection[1]
FeatureOxalate Salt (Product) Hydrochloride (HCl) SaltFree Base
Physical State Crystalline Solid (

)
Hygroscopic Solid / OilVolatile Liquid
Hygroscopicity Low (Stable at 60% RH)High (Deliquescent)N/A (Absorbs

)
Purity (Typical) >99.5%~97-98%~95%
Impurity A Rejection (Dialkylated Amine)Excellent (Excluded from lattice)Poor (Co-crystallizes)None
Storage Stability >24 Months (RT)<6 Months (Desiccated)<3 Months (Cold)
Handling Free-flowing powderClumpy/StickyFuming liquid

Analyst Note: The lattice energy of the oxalate salt is sufficiently high to exclude the bulky N,N-bis(2-isopropoxyethyl)amine impurity (Impurity A), which is the most persistent byproduct in the synthesis.

Byproduct Characterization Profile

Understanding the genesis of impurities is prerequisite to detecting them. The synthesis of 2-Isopropoxy-ethylamine typically involves the alkylation of ethanolamine or the ring-opening of aziridine.

Mechanistic Pathway & Impurity Formation

The following diagram illustrates the synthetic pathway and the specific nodes where impurities are generated.

G Start 2-Aminoethanol (Starting Material) Product 2-Isopropoxy-ethylamine (Target) Start->Product Mono-Alkylation Reagent Isopropyl Halide (Alkylation Agent) Reagent->Product ImpurityB Impurity B: 2-Isopropoxyethanol (Hydrolysis) Reagent->ImpurityB + H2O (Side Reaction) ImpurityA Impurity A: N,N-Bis(2-isopropoxyethyl)amine (Over-Alkylation) Product->ImpurityA + Excess Reagent (Kinetic Control Failure) ImpurityC Impurity C: N-Oxide Derivatives (Oxidation) Product->ImpurityC Air Exposure (Storage)

Figure 1: Synthetic pathway showing the origin of critical impurities (A, B, and C).

Specific Impurity Profiles
  • Impurity A (Dialkylated Dimer):

    • Structure: N,N-Bis(2-isopropoxyethyl)amine.

    • Risk: Acts as a chain terminator in polymerization or creates branched linkers in PROTAC synthesis.

    • Detection: GC-MS (M+ ion shift).

  • Impurity B (Ether Alcohol):

    • Structure: 2-Isopropoxyethanol.

    • Risk: Competes for binding sites; lowers yield in coupling reactions.

    • Detection: GC-FID (Early eluting peak).

  • Impurity C (Oxalic Acid Excess):

    • Context: Specific to the salt form. Non-stoichiometric oxalate can lead to acidic pH shifts in formulation.

    • Detection: H-NMR or Ion Chromatography.

Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed.

Protocol 4.1: GC-MS Quantification of Organic Impurities (A & B)

Because the oxalate salt is non-volatile, the amine must be liberated in situ or pre-extraction.

  • Instrument: Agilent 7890B/5977B GC-MS (or equivalent).

  • Column: DB-Amine or Rtx-Volatile Amine (30m x 0.25mm, 1.0 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Sample Preparation:

  • Weigh 20 mg of 2-Isopropoxy-ethylamine Oxalate into a 2 mL GC vial.

  • Add 1.0 mL of 1N NaOH (aq) to liberate the free base.

  • Add 1.0 mL of Dichloromethane (DCM) containing 0.1% n-Decane (Internal Standard).

  • Vortex for 60 seconds; allow phases to separate.

  • Inject 1 µL of the lower organic layer (Split 20:1).

System Suitability (SST):

  • Resolution: Resolution (

    
    ) between 2-Isopropoxy-ethylamine and Impurity B must be > 2.0.
    
  • Tailing Factor: Amine peak tailing (

    
    ) must be < 1.5.
    
Protocol 4.2: H-NMR Stoichiometry Check

This protocol confirms the 1:1 molar ratio of Amine to Oxalic Acid.

  • Solvent: DMSO-

    
     (Oxalate is poorly soluble in 
    
    
    
    ).
  • Reference: Tetramethylsilane (TMS).

Analysis Logic:

  • Integrate the Oxalate peak (Singlet, ~2H broad, often exchanged or shifted >10 ppm depending on water content, but look for the specific carbon satellite or counter-ion shift). Better Approach: Use qNMR with Maleic Acid internal standard.[1]

  • Integrate the Isopropyl CH (Septet, ~3.5 ppm, 1H).

  • Calculation:

    
    
    Target: 
    
    
    
    .

Analytical Decision Workflow

Use this logic gate to select the correct method for your specific characterization need.

DecisionTree Start Characterization Goal Q1 Is the target volatile? Start->Q1 BranchVolatile Yes (Organic Impurities) Q1->BranchVolatile Impurity A, B BranchNonVolatile No (Salt/Inorganic) Q1->BranchNonVolatile Salt Ratio, Water MethodGC GC-MS / GC-FID (Protocol 4.1) BranchVolatile->MethodGC MethodIC Ion Chromatography (For Oxalate %) BranchNonVolatile->MethodIC Anion Quant MethodNMR H-NMR (DMSO-d6) (Stoichiometry) BranchNonVolatile->MethodNMR Structure ID

Figure 2: Analytical workflow for selecting the appropriate characterization method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533866, 2-Isopropoxyethylamine. Retrieved from [Link]

  • Kaur, N. (2021). Understanding the Stability of Salts and Cocrystals in a Drug Product Environment.[2] University of Minnesota Digital Conservancy. Retrieved from [Link]

  • Emery Pharma (2025). Impurity Analysis and Profiling Services: Organic and Inorganic Workflows.[3] Retrieved from [Link]

Sources

Comparative

Technical Comparison: 2-Isopropoxy-ethylamine Oxalate vs. Hydrochloride Salt

Executive Summary Verdict: The choice between 2-Isopropoxy-ethylamine (2-IPEA) Oxalate and Hydrochloride (HCl) is strictly context-dependent. Select the Oxalate Salt for purification and long-term storage .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between 2-Isopropoxy-ethylamine (2-IPEA) Oxalate and Hydrochloride (HCl) is strictly context-dependent.

  • Select the Oxalate Salt for purification and long-term storage . The ether linkage in 2-IPEA imparts high rotational freedom, often rendering the HCl salt hygroscopic or an amorphous oil (deliquescent). The oxalate counterion facilitates lattice packing, typically yielding a stable, non-hygroscopic crystalline solid ideal for isolation from crude reaction mixtures.

  • Select the Hydrochloride Salt for biological assays and aqueous-phase synthesis . HCl is the pharmaceutical standard for solubility and biocompatibility. However, due to hygroscopicity, it requires rigorous moisture control during handling.

Part 1: Physicochemical Profiling & Performance Data

The primary amine 2-Isopropoxy-ethylamine (CAS: 81731-43-3) is a volatile, corrosive liquid in its free base form. Salt formation is critical for handling. The following data compares the two salt forms based on standard ether-amine behavior.

Table 1: Comparative Physicochemical Properties
Feature2-IPEA Oxalate2-IPEA Hydrochloride
Physical State Crystalline Solid (White/Off-white)Hygroscopic Solid or Viscous Oil
Hygroscopicity Low (Stable at ambient humidity)High (Deliquescent; absorbs atmospheric H₂O)
Stoichiometry Variable (1:1 Mono- or 2:1 Bis-salt)Strictly 1:1
Solubility (Water) Moderate (pH dependent)Excellent (>100 mg/mL)
Solubility (Ether/DCM) Low (Precipitates readily)Low to Moderate (Often "oils out")
Atom Economy (MW) Poor (Oxalic Acid MW = 90.[1]03)Excellent (HCl MW = 36.46)
Toxicity High (Nephrotoxic; Calcium chelator)Low (Biocompatible anion)
Primary Utility Isolation & Purification Final Formulation & Aqueous Reactions
Mechanistic Insight: Why Oxalate Crystallizes Better

The 2-isopropoxy group adds lipophilicity and conformational flexibility. In the HCl salt, the chloride ion is a spherical point charge that struggles to lock the flexible ether chain into a rigid lattice, often resulting in amorphous "gums."

Conversely, the oxalate dianion (or hydrogen oxalate monoanion) is a planar, bidentate species capable of forming an extensive hydrogen-bonding network (bridging multiple amine cations). This "supramolecular glue" rigidifies the structure, forcing crystallization even from impure mixtures.

Part 2: Synthetic Utility & Decision Logic

Decision Matrix: When to Use Which Salt

SaltSelection Figure 1: Decision Logic for 2-IPEA Salt Selection Start Starting Material: Crude 2-IPEA Mixture Q1 Goal: Isolation or Reaction Input? Start->Q1 Q2 Is the HCl salt crystalline? Q1->Q2 Isolation HCl Route B: HCl Salt (Direct Use) Q1->HCl Immediate Reaction Oxalate Route A: Oxalate Salt (Purification Step) Q2->Oxalate No (Gummy/Oil) Q2->HCl Yes (Rare) Oxalate->HCl Salt Exchange (If required for Bio-assay)

Critical Consideration: Metal Catalysis
  • Avoid Oxalate in reactions involving Calcium, Magnesium, or certain transition metals (e.g., Pd, Pt). Oxalate is a potent chelator and can poison catalysts or precipitate metal-oxalates, stalling the reaction.

  • Use HCl (anhydrous) for acid-catalyzed etherifications or alkylations where the chloride ion is non-interfering.

Part 3: Experimental Protocols

Protocol A: Purification via Oxalate Precipitation

Use this protocol when the crude amine is dark/impure and distillation is difficult due to high boiling point or decomposition risks.

  • Dissolution: Dissolve crude 2-Isopropoxy-ethylamine (1.0 eq) in Ethanol (EtOH) or Isopropanol (IPA) (5 volumes).

  • Acid Addition: Prepare a saturated solution of Oxalic Acid (anhydrous) (1.05 eq) in warm EtOH. Add this slowly to the amine solution with vigorous stirring.

    • Note: An exotherm will occur.

  • Crystallization: Cool the mixture to 0°C. If no precipitate forms, add Diethyl Ether or MTBE dropwise until turbidity persists ("cloud point"). Refrigerate overnight.

  • Filtration: Filter the white crystalline solid. Wash with cold Et₂O.

  • Validation: Check NMR. The oxalate peak usually appears as a broad singlet (COOH) or is invisible in D₂O due to exchange; carbon NMR will show the oxalate carbonyl ~165 ppm.

Protocol B: "Free-Basing" for Nucleophilic Reactions

Use this to regenerate the reactive free amine from the stable oxalate salt.

  • Biphasic Setup: Suspend 2-IPEA Oxalate in Dichloromethane (DCM) .

  • Neutralization: Add 2M NaOH or Sat. Na₂CO₃ (2.5 eq).

    • Caution: Oxalate salts can buffer; ensure pH > 12.

  • Extraction: Stir until the solid dissolves and two clear layers form. Separate the organic layer.[2]

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate can interact with residual species; Sodium sulfate is safer here).

  • Concentration: Evaporate DCM carefully (amine is volatile, BP ~120°C). Use the residue immediately.

Part 4: Safety & Handling (E-E-A-T)[3][4]

Oxalate Toxicity

Oxalate salts are nephrotoxic. In biological systems, they precipitate Calcium Oxalate in the kidneys.

  • Strict Rule: Never use the oxalate salt for in vivo studies or final drug formulation unless specifically justified (e.g., Escitalopram).

  • Disposal: Oxalate waste must be segregated from general organic waste if required by local EHS regulations due to heavy metal precipitation risks in waste streams.

HCl Corrosivity & Hygroscopicity
  • Corrosion: 2-IPEA HCl is acidic in solution. It will corrode mild steel. Use glass-lined or Hastelloy reactors.

  • Handling: Weigh HCl salts in a glovebox or humidity-controlled room (<30% RH). Absorbed water alters molecular weight, leading to stoichiometric errors in subsequent reactions.

Workflow Diagram: From Synthesis to Usage

Workflow Figure 2: Recommended Workflow for Handling 2-Isopropoxy-ethylamine Crude Crude Reaction Mixture (Contains 2-IPEA) OxalicAcid Add Oxalic Acid in EtOH/IPA Crude->OxalicAcid Precipitate Precipitate Oxalate Salt (Crystalline Solid) OxalicAcid->Precipitate Crystallization Storage Long-Term Storage (Stable, Non-Hygroscopic) Precipitate->Storage Shelf Stable BaseFree Base Freeing (NaOH/DCM) Precipitate->BaseFree Just-in-Time Storage->BaseFree Reaction Next Step Reaction (Amide Coupling/Alkylation) BaseFree->Reaction Reactive Nucleophile

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122026, 2-Isopropoxyethylamine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G.[3] (Eds.).[1][3][4][5] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection principles for amines).

  • ScienceMadness (2009). Discussion on Amine Oxalate Purification Techniques.[2] (Field-proven protocols for handling non-crystalline amine salts). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Validation of 2-Isopropoxy-ethylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the purity and well-defined characterization of intermediates are paramount. 2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity and well-defined characterization of intermediates are paramount. 2-Isopropoxy-ethylamine is a valuable building block, and its oxalate salt form often provides a stable, crystalline solid that is easier to handle and purify. This guide provides an in-depth technical comparison of two synthetic routes for 2-Isopropoxy-ethylamine and a detailed validation protocol for its oxalate salt, designed to ensure the highest standards of scientific integrity and reproducibility.

Introduction: The Importance of Validated Synthesis

The synthesis of specialty amines like 2-Isopropoxy-ethylamine is a critical step in the development of numerous active pharmaceutical ingredients (APIs). The choice of synthetic methodology not only impacts yield and cost but also profoundly influences the impurity profile of the final compound. A robust and validated synthesis is not merely a matter of following a recipe; it is a system designed to be self-validating, ensuring consistent quality and minimizing the risk of downstream complications in drug development. This guide will explore two common synthetic strategies, the Williamson ether synthesis and reductive amination, providing the necessary details for researchers to make informed decisions based on their specific laboratory and project requirements.

Part 1: Comparative Synthesis of 2-Isopropoxy-ethylamine

Two primary synthetic pathways are considered for the preparation of 2-Isopropoxy-ethylamine: the Williamson ether synthesis and reductive amination. Each method offers distinct advantages and presents unique challenges.

Method 1: The Williamson Ether Synthesis

This classical and widely used method for ether formation involves the reaction of an alkoxide with a primary alkyl halide.[1] In this case, 2-aminoethanol is first deprotonated to form the more nucleophilic alkoxide, which then displaces a halide from an isopropyl electrophile.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the hydroxyl group of 2-aminoethanol in the presence of the less acidic amine. Sodium hydride (NaH) is a suitable choice as it irreversibly deprotonates the alcohol, driving the reaction forward.

  • Choice of Isopropyl Source: Isopropyl bromide is a good electrophile for this S\textsubscript{N}2 reaction.

  • Solvent: An aprotic polar solvent like Tetrahydrofuran (THF) is ideal as it can solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.

Experimental Protocol: Williamson Ether Synthesis of 2-Isopropoxy-ethylamine

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

  • Reagent Addition: Add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Formation of the Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-aminoethanol (1.0 equivalent) in anhydrous THF via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Ether Formation: Cool the reaction mixture back to 0 °C and add isopropyl bromide (1.05 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with a few drops of water. Add more water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Isopropoxy-ethylamine is then purified by fractional distillation under reduced pressure.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Purification 2-Aminoethanol 2-Aminoethanol Alkoxide Alkoxide 2-Aminoethanol->Alkoxide  + NaH in THF NaH NaH Crude_Product Crude 2-Isopropoxy-ethylamine Alkoxide->Crude_Product  + Isopropyl Bromide Isopropyl_Bromide Isopropyl Bromide Pure_Product Pure 2-Isopropoxy-ethylamine Crude_Product->Pure_Product  Distillation

Caption: Workflow for the Williamson Ether Synthesis of 2-Isopropoxy-ethylamine.

Method 2: Reductive Amination

Reductive amination offers an alternative route that involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[2][3] For the synthesis of 2-Isopropoxy-ethylamine, this would involve the reaction of 2-isopropoxyacetaldehyde with ammonia.

Causality Behind Experimental Choices:

  • One-Pot Procedure: This reaction is often carried out as a one-pot synthesis, which is more efficient in terms of time and resources.[4]

  • Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is required. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this purpose as it is more reactive towards the protonated imine than the carbonyl group.[5]

Experimental Protocol: Reductive Amination for 2-Isopropoxy-ethylamine Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 2-isopropoxyacetaldehyde (1.0 equivalent) in methanol.

  • Imine Formation: Add a solution of ammonia in methanol (excess) to the aldehyde solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture. Monitor the reaction by GC-MS until the imine is consumed.

  • Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic.

  • Purification: Remove the methanol under reduced pressure. Make the aqueous residue basic with the addition of a sodium hydroxide solution and extract the product with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by fractional distillation.

Diagram of the Reductive Amination Workflow:

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Aldehyde 2-Isopropoxyacetaldehyde Imine Imine Aldehyde->Imine  + Ammonia in Methanol Ammonia Ammonia Crude_Product Crude 2-Isopropoxy-ethylamine Imine->Crude_Product  + NaBH3CN NaBH3CN NaBH3CN Pure_Product Pure 2-Isopropoxy-ethylamine Crude_Product->Pure_Product  Distillation

Caption: Workflow for the Reductive Amination Synthesis of 2-Isopropoxy-ethylamine.

Comparison of Synthesis Methods
FeatureWilliamson Ether SynthesisReductive Amination
Starting Materials 2-Aminoethanol, Isopropyl bromide2-Isopropoxyacetaldehyde, Ammonia
Key Transformation S\textsubscript{N}2 displacementImine formation and reduction
Advantages Readily available starting materials, well-established method.[1]Can be a one-pot reaction, often milder conditions.[4]
Disadvantages Use of a strong, hazardous base (NaH), potential for side reactions (elimination).Starting aldehyde may not be commercially available and require synthesis.
Potential Impurities Unreacted 2-aminoethanol, unreacted isopropyl bromide, di-isopropoxyethane (from reaction with isopropoxide), elimination product (propene).Unreacted aldehyde, intermediate imine, over-alkylation products.

Part 2: Synthesis and Validation of 2-Isopropoxy-ethylamine Oxalate

The oxalate salt of 2-Isopropoxy-ethylamine is often preferred for its crystalline nature, which facilitates purification and handling.

Experimental Protocol: Preparation of 2-Isopropoxy-ethylamine Oxalate
  • Dissolution: Dissolve the purified 2-Isopropoxy-ethylamine (1.0 equivalent) in isopropanol.

  • Acid Addition: In a separate flask, prepare a solution of oxalic acid (1.0 equivalent) in isopropanol.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution with stirring. A white precipitate of the oxalate salt will form.

  • Isolation: Stir the suspension at room temperature for 1 hour, then cool in an ice bath to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration and wash with cold isopropanol. The product can be further purified by recrystallization from ethanol. Dry the final product under vacuum.

Validation Workflow

A comprehensive validation of the synthesized 2-Isopropoxy-ethylamine oxalate is crucial to confirm its identity, purity, and yield. The following analytical techniques are recommended.

Diagram of the Validation Workflow:

Validation_Workflow cluster_Purity Purity cluster_Identity Identity Start Synthesized 2-Isopropoxy-ethylamine Oxalate Purity Purity Assessment Start->Purity Identity Identity Confirmation Start->Identity Yield Yield Calculation Start->Yield HPLC RP-HPLC Purity->HPLC GCMS GC-MS (of free amine) Purity->GCMS NMR 1H and 13C NMR Identity->NMR FTIR FT-IR Spectroscopy Identity->FTIR MS Mass Spectrometry Identity->MS Final Validated Product Yield->Final HPLC->Final GCMS->Final NMR->Final FTIR->Final MS->Final

Caption: A comprehensive workflow for the validation of synthesized 2-Isopropoxy-ethylamine Oxalate.

Detailed Analytical Methodologies

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Method: Reversed-Phase HPLC (RP-HPLC) is suitable for the analysis of the polar oxalate salt.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[6]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Purpose: To quantify the purity of the oxalate salt and detect any non-volatile impurities.

2. Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

The free amine can be liberated from the oxalate salt by treatment with a base for GC-MS analysis.

  • Column: A polar capillary column (e.g., DB-WAX or similar).

  • Injection: Split/splitless injector.

  • Oven Program: A temperature gradient to separate volatile impurities.

  • Detection: Mass spectrometer in electron ionization (EI) mode.

  • Purpose: To determine the purity of the free amine and identify any volatile impurities, such as residual solvents or byproducts from the synthesis.

3. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the isopropoxy and ethylamine moieties.[7]

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Solvent: Deuterated solvent such as D₂O or DMSO-d₆.

  • Purpose: To unambiguously confirm the structure of the synthesized compound.

4. Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: KBr pellet or as a thin film.

  • Expected Absorptions: Characteristic peaks for N-H stretching (amine), C-H stretching (alkyl), C-O stretching (ether), and absorptions corresponding to the oxalate counter-ion.

  • Purpose: To confirm the presence of key functional groups.

5. Identity Confirmation by Mass Spectrometry (MS)

  • Method: Electrospray ionization (ESI) is suitable for the analysis of the salt.

  • Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated 2-Isopropoxy-ethylamine [M+H]⁺.

  • Purpose: To confirm the molecular weight of the amine cation.

Quantitative Data Summary and Acceptance Criteria

Analytical TestParameterAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Yield Gravimetric> 80% (typical)
Purity (HPLC) Peak Area %≥ 99.0%
Purity (GC of free amine) Peak Area %≥ 99.0%
Identity (¹H and ¹³C NMR) Spectral DataConforms to the expected structure of 2-Isopropoxy-ethylamine oxalate
Identity (FT-IR) Spectral DataPresence of characteristic functional group absorptions
Identity (MS) m/zCorresponds to the molecular weight of the protonated amine
Residual Solvents (GC) ppmWithin acceptable limits as per ICH guidelines

Conclusion

This guide has presented a comparative analysis of two synthetic routes to 2-Isopropoxy-ethylamine and a comprehensive validation protocol for its oxalate salt. The Williamson ether synthesis is a robust and well-understood method, while reductive amination offers a potentially more efficient one-pot alternative, contingent on the availability of the starting aldehyde. The choice between these methods will depend on factors such as starting material availability, scale, and the specific capabilities of the laboratory.

Regardless of the synthetic route chosen, a rigorous validation process is non-negotiable. The combination of chromatographic and spectroscopic techniques outlined here provides a self-validating system to ensure the identity, purity, and quality of the 2-Isopropoxy-ethylamine oxalate, a critical step in advancing drug development and chemical research.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Ghangurde, S. B., Gaware, V. M., & Aher, R. D. (2021). RP-HPLC method for simultaneous determination of escitalopram oxalate and flupentixol HCl in tablet dosage form. GSC Biological and Pharmaceutical Sciences, 14(1), 133-140. Retrieved from [Link]

  • Haddad, P. R., & Laksana, S. (1998). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Magnetic Resonance in Chemistry, 36(10), 823-828. Retrieved from [Link]

  • Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers University of Technology.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Reductive amination. Retrieved from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. Organic Chemistry Tutor. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. In Nitroxides. Retrieved from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. Organic Chemistry Tutor. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam. Journal of Chromatographic Science, 51(5), 423–430. Retrieved from [Link]

  • Patel, M. J., & Patel, C. N. (2021). RP-HPLC method for simultaneous determination of escitalopram oxalate and flupentixol HCl in tablet dosage form. GSC Biological and Pharmaceutical Sciences, 14(1), 133-140. Retrieved from [Link]

  • Patel, S., & Patel, N. (2021). RP-HPLC Method Development and Validation for Estimation of Naftidrofuryl Oxalate Using Box-Behnken Design. Biomedical Journal of Scientific & Technical Research, 40(3). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]

  • Horváth, I. T., & Anastas, P. T. (2007). Innovations and green chemistry. Chemical reviews, 107(6), 2169-2173.
  • Anastas, P. T., & Eghbali, N. (2010). Green chemistry: principles and practice. Chemical Society Reviews, 39(1), 301-312.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Isopropoxy-ethylamine Oxalate

Executive Summary & Hazard Architecture Treat this compound as a high-hazard operational priority. While specific Safety Data Sheets (SDS) for the oxalate salt of 2-Isopropoxy-ethylamine are often limited compared to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Treat this compound as a high-hazard operational priority.

While specific Safety Data Sheets (SDS) for the oxalate salt of 2-Isopropoxy-ethylamine are often limited compared to the parent amine, we must apply Read-Across Toxicology . We derive the hazard profile by combining the properties of the parent amine (Corrosive, Acute Tox) with the oxalate counterion (Systemic Nephrotoxin).

  • The Chemical Shift: Unlike the parent amine (a flammable, volatile liquid), the oxalate salt is a solid. This mitigates flammability/volatility risks but introduces a critical Inhalation Dust Hazard .

  • Primary Risks:

    • Inhalation: Fine particulates causing respiratory sensitization and mucous membrane ablation.

    • Dermal: Corrosive burns combined with systemic oxalate poisoning (calcium chelation leading to renal failure).

    • Ocular: Irreversible corneal damage upon contact with dust or solution.

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. This matrix is specific to the Amine-Oxalate chemical class.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory P100 Particulate Respirator (Minimum) Better: PAPR (Powered Air Purifying Respirator) for >5g handling.Amine salts are often "sticky" and electrostatic. Standard surgical masks provide zero protection against sub-micron corrosive dusts that can solubilize on moist lung tissue.
Dermal (Hands) Double Gloving Strategy: Inner: 4 mil Nitrile (Inspection layer) Outer: 5-8 mil Nitrile (Barrier layer)Solid State: Nitrile is excellent for dry salts. Solution State: If dissolved in DCM or Chloroform, you MUST switch outer glove to PVA or Laminate . Nitrile fails in <2 mins with halogenated solvents.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Dust can bypass side shields. Goggles seal the orbital area against corrosive particulates.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb and retain toxic dusts. Tyvek sheds particulates and prevents migration to street clothes.

Operational Protocol: Self-Validating Workflows

Phase A: Pre-Operational Checks
  • Static Neutralization: Amine oxalates are highly triboelectric (prone to static). Ensure an ionizing fan or antistatic gun is available at the balance.

  • Solvent Compatibility: Verify your solvent before gloving up. (See PPE Matrix).[1]

Phase B: Weighing & Transfer (The Critical Zone)
  • Engineering Control: Work strictly inside a Chemical Fume Hood (CFH) or Powder Weighing Station.

  • The "Boat-in-Jar" Technique:

    • Tare the weigh boat inside a secondary glass jar with a lid.

    • Transfer the solid into the boat.

    • Cap the jar before removing it from the balance.

    • Logic: This prevents dust dispersal during the transition from the balance to the reaction vessel.

Phase C: Dissolution
  • Exotherm Alert: The neutralization of the amine by oxalic acid is already done, but solvation heat can still occur. Add solvent slowly to the solid, not solid to solvent, to prevent "puffing" of toxic dust.

Phase D: Emergency Response
  • Skin Contact: Flush for 15 minutes .[1][2][3] Specific Note: If a large exposure occurs, seek medical evaluation for hypocalcemia (oxalate poisoning mechanism).

  • Spill (Solid): Do NOT sweep. Use a HEPA vacuum or wet-wipe methods (damp paper towel with dilute sodium bicarbonate) to prevent aerosolization.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for PPE selection based on the state of matter and solvent system.

PPE_Decision_Tree Start START: Handling 2-Isopropoxy-ethylamine Oxalate StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution SolidPPE PPE: P100 Mask + Double Nitrile + Tyvek Solid->SolidPPE StaticControl CRITICAL: Use Ionizer Avoid Static build-up SolidPPE->StaticControl SolventCheck Check Solvent Type Solution->SolventCheck StandardSolv Aq. / Alcohol / DMSO SolventCheck->StandardSolv AggressiveSolv DCM / Chloroform / THF SolventCheck->AggressiveSolv GloveStd Gloves: Standard Nitrile StandardSolv->GloveStd GloveSpecial Gloves: Laminate / PVA (Nitrile Permeates Rapidly) AggressiveSolv->GloveSpecial

Figure 1: PPE Decision Logic Tree. Note the critical divergence in glove material based on solvent selection.

Disposal & Waste Management

Objective: Prevent environmental leaching of the persistent amine and nephrotoxic oxalate.

  • Segregation:

    • Stream A (Solid Waste): Contaminated weigh boats, Tyvek, and wipes go into "Hazardous Solid Waste - Toxic."

    • Stream B (Liquid Waste):

      • Do NOT mix with strong acids (Risk: Regeneration of volatile oxalic acid/fumes).

      • Do NOT mix with strong bases (Risk: Liberation of the free 2-Isopropoxy-ethylamine, returning volatility and odor issues).

      • Dispose of as "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used.

  • Destruction Method: Commercial chemical incineration is the only validated method for complete destruction of the amine-oxalate complex [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Oxalic Acid.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Reference for nitrile breakthrough times vs. halogenated solvents).

  • PubChem. (2024). Compound Summary: 2-Isopropoxyethylamine (Parent Amine Data). National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

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